Triiodosilane
Description
Properties
IUPAC Name |
triiodosilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI3Si/c1-4(2)3/h4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAPJAGHXMPFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SiH](I)(I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HI3Si | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.806 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13465-72-0 | |
| Record name | Triiodosilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of Triiodosilane (SiHI₃)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triiodosilane (SiHI₃) is a reactive iodosilane (B88989) compound of significant interest in the fields of materials science and synthetic chemistry. As a precursor for the deposition of silicon-containing thin films in semiconductor manufacturing and a versatile reagent for specific chemical transformations, a comprehensive understanding of its chemical properties is essential for its effective and safe application. This document provides an in-depth technical overview of the physical, spectroscopic, and reactive characteristics of this compound, including detailed experimental protocols for its synthesis and guidelines for safe handling.
Physical and Chemical Properties
This compound is a colorless liquid under standard conditions.[1][2] Its fundamental physical and chemical identifiers are summarized below.
| Property | Value |
| Molecular Formula | HI₃Si[3][4] |
| Molecular Weight | 409.807 g/mol [3][5] |
| CAS Number | 13465-72-0[3][4] |
| Appearance | Clear, colorless oil/liquid[1][2] |
| Boiling Point | 216.9°C at 760 mmHg[5][6][7] 95-96°C at unspecified pressure[1] 95°C at 12 Torr[2] 98-102°C at 15 Torr[1] |
| Melting Point | 8°C[2] |
| Vapor Pressure | 0.201 mmHg at 25°C[5][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and purity assessment of this compound. Key NMR and calculated vibrational data are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the molecular structure of this compound.
| Spectrum | Nucleus | Solvent | Chemical Shift (δ) | Coupling Constant (J) |
| ¹H NMR | ¹H | C₆D₆ | 3.91 ppm (singlet) | J(²⁹Si-¹H) = 327.5 Hz |
| ²⁹Si{¹H} NMR | ²⁹Si | C₆D₆ | -170.31 ppm | N/A |
Data sourced from patent literature describing the synthesis and analysis of this compound.[1]
Vibrational Spectroscopy
A semi-empirical theoretical study using the MNDO-PM3 method has calculated the vibrational modes of this compound.[8]
| Calculated Mode | Frequency (cm⁻¹) | Region |
| 1-3 | 63 - (not specified) | Far-Infrared |
| 4-9 | (not specified) - 1815 | Mid-Infrared |
These nine calculated vibrational modes provide a theoretical basis for the infrared spectroscopic analysis of the molecule.[8][9]
Reactivity and Chemical Behavior
This compound is a highly reactive compound, primarily characterized by its sensitivity to moisture and its utility as a silicon precursor.
-
Hydrolysis: this compound reacts violently with water.[3] This reaction releases flammable gases, which may ignite spontaneously.[3] The compound is known to decompose in contact with water.[10]
-
Flammability: It is classified as a flammable liquid and vapor.[3]
-
Corrosivity: The substance causes severe skin burns and eye damage.[3]
-
Applications in Synthesis:
-
Semiconductor Fabrication: It serves as a precursor for depositing silicon and silicon nitride (SiN) thin films, particularly in processes requiring a low thermal budget and high conformality, such as Atomic Layer Deposition (ALD).[1][2]
-
Pharmaceutical Synthesis: It is utilized for reductive iodination and the synthesis of acyl iodides.[2]
-
Caption: Key reaction pathways for this compound.
Synthesis of this compound
The most well-documented modern synthesis involves the halogen exchange reaction from trichlorosilane (B8805176).
Experimental Protocol: Halogen Exchange from Trichlorosilane
This method provides this compound in high yield and purity by reacting trichlorosilane with lithium iodide powder, catalyzed by a tertiary amine.[1]
Reagents and Equipment:
-
Trichlorosilane (SiHCl₃)
-
Lithium Iodide (LiI), powder form
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA) or N,N,N',N",N"-Pentamethyldiethylenetriamine (PMDETA) (tertiary amine catalyst)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Schlenk flask or glove box for inert atmosphere operations
-
Magnetic stirrer
-
Short path distillation apparatus
Procedure:
-
Preparation: All operations are to be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glove box or using Schlenk line techniques.[1]
-
Reaction Setup: To a dried Schlenk flask, add lithium iodide powder (5 equivalents) and anhydrous dichloromethane to create a slurry.[1]
-
Addition of Silane: Add trichlorosilane (1 equivalent) to the slurry. The solution may develop a pink or purple color.[1]
-
Catalyst Addition: Add the tertiary amine catalyst (e.g., TEEDA, 0.05-0.10 equivalents). The color should fade to a pale yellow.[1]
-
Reaction: Seal the flask and stir the mixture at ambient temperature. The reaction progress can be monitored by ¹H NMR to confirm the consumption of trichlorosilane. The reaction may take 72-96 hours to reach completion.[1]
-
Purification: Upon completion, the crude product is purified by vacuum distillation. The main fraction of this compound typically distills at 98-102°C at 15 torr.[1] The final product is a clear, colorless oil with a purity often exceeding 98%.[1]
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
Due to its high reactivity and hazardous nature, strict safety protocols must be followed when handling this compound.
GHS Hazard Classification
| Pictogram | Code | Hazard Statement |
| Flame | H226 | Flammable liquid and vapor[3] |
| Flame over Circle, Corrosion | H260 | In contact with water releases flammable gases which may ignite spontaneously[3] |
| Corrosion | H314 | Causes severe skin burns and eye damage[3] |
Handling and Storage Recommendations
-
Inert Atmosphere: Handle and store under an inert gas such as argon or nitrogen.[1][11] Protect from moisture at all times.[11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and flame-retardant protective clothing.[11][12]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[11][12] Ground and bond containers and receiving equipment to prevent static discharge.[10][11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[12]
References
- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 2. gelest.com [gelest.com]
- 3. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound|lookchem [lookchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
The Synthesis and Discovery of Triiodosilane: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodosilane (SiHI₃), a halogenated silane (B1218182), has garnered significant interest as a precursor in the semiconductor industry for the deposition of silicon-containing films. This technical guide provides a comprehensive overview of the synthesis and discovery of this compound, with a focus on its historical origins and modern preparative methods. Detailed experimental protocols, a compilation of its physical and spectroscopic properties, and visual representations of synthetic pathways are presented to serve as a valuable resource for researchers in chemistry and materials science.
Introduction
This compound, also known as iodosilane (B88989), is an inorganic compound with the chemical formula SiHI₃. It is a reactive, colorless liquid at room temperature and serves as a key intermediate in the synthesis of various organosilicon compounds and as a precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based thin films. The unique reactivity of the silicon-iodine and silicon-hydrogen bonds makes it a versatile reagent in synthetic chemistry. This guide delves into the historical discovery of this compound and details contemporary synthetic methodologies.
Historical Discovery: The Pioneering Work of Wöhler and Buff
The first synthesis of this compound was reported in 1857 by the renowned German chemists Friedrich Wöhler and Heinrich Buff. Their seminal work, published in Annalen der Chemie und Pharmacie, described the reaction of crystalline silicon with dry hydrogen iodide (HI) gas at elevated temperatures. This pioneering research laid the foundation for the study of halogenated silanes.
In their experiments, Wöhler and Buff observed the formation of a volatile, fuming liquid which they identified as a compound of silicon, hydrogen, and iodine. They described it as an "iodoform-like silicon compound" due to its analogous structure to iodoform (B1672029) (CHI₃). Their work was part of a broader investigation into the chemistry of silicon, which also led to the discovery of silane (SiH₄) and other silicon hydrides.
Synthetic Methodologies
While the direct reaction of silicon with hydrogen iodide is of historical importance, modern synthetic routes to this compound offer higher yields, purity, and better control. The most common contemporary methods involve the halide exchange of more readily available chlorosilanes.
Halide Exchange from Trichlorosilane (B8805176)
A prevalent and efficient method for the synthesis of this compound is the halide exchange reaction between trichlorosilane (SiHCl₃) and an iodide source, typically an alkali metal iodide such as lithium iodide (LiI). This reaction is often carried out in an inert solvent and can be catalyzed by a tertiary amine.
The overall reaction is as follows:
SiHCl₃ + 3 LiI → SiHI₃ + 3 LiCl
Experimental Protocol: Synthesis of this compound from Trichlorosilane and Lithium Iodide
-
Materials:
-
Trichlorosilane (SiHCl₃)
-
Lithium iodide (LiI), powdered
-
Tertiary amine catalyst (e.g., N,N,N',N'-tetraethylethylenediamine - TEEDA)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or hexane)
-
Inert gas (e.g., nitrogen or argon)
-
-
Procedure:
-
A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is charged with powdered lithium iodide and the anhydrous solvent under an inert atmosphere.
-
The tertiary amine catalyst is added to the suspension.
-
Trichlorosilane is added dropwise to the stirred suspension at a controlled temperature.
-
The reaction mixture is stirred for several hours at room temperature or with gentle heating to drive the reaction to completion. The progress of the reaction can be monitored by ¹H NMR spectroscopy.
-
Upon completion, the reaction mixture is filtered under an inert atmosphere to remove the precipitated lithium chloride. The filter cake is washed with additional anhydrous solvent.
-
The solvent is removed from the combined filtrates under reduced pressure.
-
The crude this compound is then purified by vacuum distillation to yield a colorless liquid.
-
This method provides this compound in high yield and purity, suitable for applications in the electronics industry.
Reaction of Silane with Hydrogen Iodide
Another method, closer to the original discovery, involves the reaction of silane (SiH₄) with hydrogen iodide (HI). This reaction can be catalyzed by aluminum iodide (AlI₃) and typically produces a mixture of iodinated silanes, including iodosilane (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), this compound (SiHI₃), and tetraiodosilane (SiI₄). The product distribution can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reactants.
Logical Relationship of Silane Iodination
Caption: Figure 1. Reaction cascade of silane iodination.
Physical and Spectroscopic Properties
A summary of the key physical and spectroscopic properties of this compound is provided in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | SiHI₃ | |
| Molecular Weight | 409.81 g/mol | |
| CAS Number | 13465-72-0 | |
| Appearance | Colorless liquid | |
| Boiling Point | 216.9 °C at 760 mmHg | |
| Vapor Pressure | 0.201 mmHg at 25 °C |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Coupling Constant (J) | Reference |
| ¹H NMR (C₆D₆) | 3.91 ppm (singlet) | J(²⁹Si-¹H) = 327.5 Hz | |
| ²⁹Si{¹H} NMR (C₆D₆) | -170.31 ppm | ||
| Infrared (IR) Spectroscopy | Data not explicitly found in searches. | ||
| Raman Spectroscopy | Data not explicitly found in searches. |
Experimental Workflow and Visualization
The synthesis of this compound from trichlorosilane involves a series of well-defined steps, from reaction setup to final purification. The following workflow diagram illustrates this process.
Workflow for this compound Synthesis
An In-depth Technical Guide to the Vibrational Frequencies of the Triiodosilane Molecule
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the vibrational frequencies of the triiodosilane (SiHI₃) molecule. The content herein is based on computational studies and is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.
Introduction
This compound (SiHI₃) is a halogenated silane (B1218182) molecule of interest in various chemical and materials science applications. Understanding its molecular vibrations is crucial for characterizing its structure, bonding, and reactivity. Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a powerful tool for probing these molecular motions. This guide summarizes the calculated vibrational frequencies of this compound and outlines the general experimental and computational methodologies employed in such analyses.
Calculated Vibrational Frequencies of this compound
The vibrational modes of this compound have been investigated using semi-empirical quantum mechanical methods. A study by Hussein et al. (2021) calculated the nine fundamental vibrational frequencies for the SiHI₃ molecule using the MNDO-PM3 method.[1][2] These calculations provide valuable insights into the expected spectral features of this molecule.
The calculated vibrational frequencies, along with their corresponding symmetry and a brief description of the vibrational modes, are presented in Table 1.
| Vibrational Mode | Frequency (cm⁻¹) | Symmetry | Description of Vibrational Mode |
| 1 | 63 | E | I-Si-I Bending |
| 2 | 110 | A1 | I-Si-I Bending |
| 3 | 179 | E | I-Si-I Bending |
| 4 | 344 | E | Si-I Stretching |
| 5 | 425 | A1 | Si-I Stretching |
| 6 | 580 | E | Si-H Bending |
| 7 | 650 | A1 | Si-H Bending |
| 8 | 850 | E | Si-H Wagging |
| 9 | 1815 | A1 | Si-H Stretching |
Table 1: Calculated Vibrational Frequencies of this compound (SiHI₃). Data sourced from Hussein et al. (2021).[1][2]
Experimental and Computational Methodologies
A general workflow for the experimental determination of vibrational frequencies is depicted in the diagram below. This process typically involves the synthesis and purification of the compound, followed by spectroscopic analysis.
3.1.1. Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of a precursor like trichlorosilane (B8805176) with a source of iodide, such as lithium iodide, often in the presence of a tertiary amine catalyst.[3]
3.1.2. Infrared (IR) Spectroscopy:
Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. For a molecule like this compound, this would typically be performed using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed in the gas phase, in a suitable solvent, or as a thin film.
3.1.3. Raman Spectroscopy:
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser source. The scattered light provides information about the vibrational modes of the molecule. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Computational chemistry plays a vital role in predicting and interpreting vibrational spectra. The general workflow for these calculations is illustrated below.
3.2.1. Quantum Chemical Calculations:
Various quantum chemical methods can be employed to calculate vibrational frequencies. These range from semi-empirical methods, like the MNDO-PM3 method used in the cited study, to more rigorous ab initio and Density Functional Theory (DFT) methods.[4] The choice of method and basis set affects the accuracy of the predicted frequencies.
3.2.2. Geometry Optimization and Frequency Calculation:
The first step in the computational process is to determine the equilibrium geometry of the molecule by minimizing its energy.[5] Following optimization, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). The eigenvalues of this matrix correspond to the harmonic vibrational frequencies.
Conclusion
This guide has provided a summary of the calculated vibrational frequencies of the this compound molecule based on available computational studies. While experimental data is currently limited in the public domain, the theoretical predictions offer a solid foundation for the spectroscopic characterization of this compound. The outlined experimental and computational workflows provide a general framework for further research into the vibrational properties of this compound and related molecules. As a precursor for atomic layer deposition, a thorough understanding of its vibrational characteristics is essential for process monitoring and quality control in microelectronics manufacturing.[3][5]
References
In-Depth Technical Guide to the Potential Energy Surface of Triiodosilane (HSiI3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential energy surface (PES) of triiodosilane (HSiI3), a molecule of interest in materials science and chemical synthesis. The document summarizes key quantitative data, details relevant experimental and computational protocols, and provides visualizations of fundamental molecular processes.
Introduction
This compound (HSiI3) is a halogenated silane (B1218182) that plays a role as a precursor in the deposition of silicon-containing thin films and nanomaterials. Understanding its potential energy surface is crucial for controlling chemical reactions, predicting dissociation pathways, and optimizing synthesis conditions. The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Stationary points on the PES, such as minima (stable molecules) and saddle points (transition states), provide fundamental information about molecular structure, stability, and reactivity.
Quantitative Data
The following tables summarize the available quantitative data for HSiI3 and related molecules. Due to a scarcity of experimental data for this compound, theoretical values and data from analogous compounds are included to provide a comprehensive picture.
Table 1: Calculated Molecular Properties of HSiI3
| Property | Value | Method | Reference |
| Total Energy | - | MNDO-PM3 | [1] |
| Dipole Moment | 2.0037 Debye | MNDO-PM3 | [1] |
| Ionization Potential | 10.2907 eV | MNDO-PM3 | [1] |
| Electronic Affinity | 3.5347 eV | MNDO-PM3 | [1] |
| Energy Gap (HOMO-LUMO) | 6.756 eV | MNDO-PM3 | [1] |
Note: These values are from a semi-empirical quantum program and should be considered as approximations. Experimental validation or higher-level computational results are needed for greater accuracy.
Table 2: Calculated Vibrational Frequencies of HSiI3
| Vibrational Mode | Frequency (cm-1) | Symmetry | Description | Reference |
| ν1 | 1815 | A1 | Si-H stretch | [1] |
| ν2 | 425 | A1 | SiI3 symmetric stretch | [1] |
| ν3 | 167 | A1 | SiI3 deformation | [1] |
| ν4 | 615 | E | Si-H bend | [1] |
| ν5 | 488 | E | SiI3 asymmetric stretch | [1] |
| ν6 | 125 | E | SiI3 deformation | [1] |
| ν7 | 105 | - | (not specified) | [1] |
| ν8 | 88 | - | (not specified) | [1] |
| ν9 | 63 | - | (not specified) | [1] |
Note: These frequencies were calculated using the semi-empirical MNDO-PM3 method.[1] Experimental verification is necessary.
Table 3: Bond Dissociation Energies (BDEs) of Related Halosilanes
| Bond | Molecule | BDE (kcal/mol) at 0 K | Computational Method | Reference |
| Si-H | SiH3I | 84.4 | CCSD(T) | [2] |
| Si-I | SiH3I | 65.1 | CCSD(T) | [2] |
| Si-H | SiH4 | 90.3 | CCSD(T) | [2] |
Note: These high-level coupled-cluster calculations on the closely related iodosilane (B88989) (SiH3I) provide a strong theoretical basis for estimating the bond dissociation energies in HSiI3.
Experimental and Computational Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of a chlorosilane with an iodide salt. The following is a general protocol based on patent literature:
Reaction: SiHCl3 + 3 LiI → HSiI3 + 3 LiCl
Materials:
-
Trichlorosilane (B8805176) (SiHCl3)
-
Lithium iodide (LiI)
-
Anhydrous, non-polar solvent (e.g., hexane)
-
Reaction vessel equipped with a reflux condenser and magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, charge the reaction vessel with lithium iodide and the anhydrous solvent.
-
Slowly add trichlorosilane to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours to days, monitoring the reaction progress by appropriate analytical techniques (e.g., NMR spectroscopy).
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the precipitated lithium chloride.
-
The solvent can be removed from the filtrate under reduced pressure to yield the crude this compound product.
-
Purification can be achieved by distillation.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy: Gas-phase or matrix-isolation IR spectroscopy can be used to determine the vibrational frequencies of HSiI3.
-
Gas-Phase: A long-path gas cell is required due to the low density of the sample. The spectrum will exhibit rotational-vibrational fine structure.
-
Matrix-Isolation: The HSiI3 molecules are trapped in an inert gas matrix (e.g., argon) at low temperatures. This technique minimizes intermolecular interactions and results in sharp vibrational bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy, as different selection rules apply. A laser is used to irradiate the sample, and the inelastically scattered light is analyzed. For a complete vibrational analysis, both IR and Raman spectra are essential.
Computational Chemistry
High-level quantum chemical calculations are invaluable for mapping the potential energy surface of molecules like HSiI3.
Methodology for Bond Dissociation Energy (BDE) Calculation (based on Dixon et al.[2]):
-
Geometry Optimization: The molecular geometries of the parent molecule (HSiI3) and its dissociation fragments (e.g., •SiI3 + H• and HSiI2• + I•) are optimized using a reliable quantum chemical method, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)).
-
Basis Sets: A series of correlation-consistent basis sets (e.g., aug-cc-pVnZ, where n=D, T, Q) are used, often in conjunction with effective core potentials for heavy atoms like iodine.
-
Complete Basis Set (CBS) Extrapolation: The energies are extrapolated to the complete basis set limit to minimize basis set incompleteness error.
-
Corrections: Several corrections are typically applied to the electronic energy to achieve high accuracy:
-
Core-valence correlation corrections.
-
Scalar relativistic corrections.
-
Spin-orbit coupling corrections for the atomic fragments.
-
-
Zero-Point Vibrational Energy (ZPVE): The ZPVE is calculated from the harmonic vibrational frequencies at the same level of theory and subtracted from the electronic energy.
-
BDE Calculation: The BDE at 0 K is then calculated as the difference between the sum of the energies of the dissociation products and the energy of the parent molecule.
Visualizations of Molecular Processes
The following diagrams, generated using the DOT language, illustrate key concepts related to the potential energy surface of HSiI3.
Dissociation Pathways of HSiI3
Caption: Primary dissociation pathways of HSiI3 on its potential energy surface.
Experimental Workflow for Spectroscopic Characterization
Caption: Workflow for the synthesis and spectroscopic characterization of HSiI3.
Logical Relationship in High-Accuracy BDE Calculation
Caption: Logical workflow for the high-accuracy computational determination of bond dissociation energies.
Conclusion
This technical guide has synthesized the available information on the potential energy surface of this compound. While direct experimental data for HSiI3 is limited, high-level computational studies on analogous compounds provide valuable insights into its bond strengths and vibrational properties. The presented protocols for synthesis and characterization, along with the computational methodology, offer a framework for further research into this important silicon precursor. Future experimental and theoretical work is necessary to fully elucidate the intricate details of the HSiI3 potential energy surface, which will undoubtedly contribute to advancements in materials science and chemical synthesis.
References
Early Studies on the Formation of Iodo-silanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies on the formation of iodo-silanes, providing a detailed look at the pioneering work that established the basis for the synthesis of this important class of compounds. The information presented herein is crucial for understanding the fundamental chemistry of iodo-silanes and serves as a valuable resource for researchers in various fields, including materials science and medicinal chemistry.
Core Synthesis and Physical Properties
The seminal early work on the formation of iodo-silanes was conducted by H. J. Emeléus, A. G. Maddock, and C. Reid in 1941. Their research detailed the direct synthesis of a range of iodo-silanes through the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI). This reaction, catalyzed by aluminum iodide (AlI₃), yields a mixture of iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).[1][2][3][4][5]
The following tables summarize the key physical properties of the iodo-silanes produced in these early studies.
Table 1: Physical Properties of Iodo-silanes
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Iodosilane | SiH₃I | 158.01 | 45.8 | -56.6 |
| Diiodosilane | SiH₂I₂ | 283.91 | 149-150 | -1 |
| This compound | SiHI₃ | 409.81 | 220 | 8 |
| Tetraiodosilane | SiI₄ | 535.70 | 287-288 | 120-121 |
Data sourced from various chemical suppliers and databases and cross-referenced with early literature.[6][7]
Table 2: Vapor Pressure Data for Iodo-silanes
| Compound | Formula | Vapor Pressure |
| Diiodosilane | SiH₂I₂ | 55 °C at 25 Torr |
| This compound | SiHI₃ | 95 °C at 12 Torr |
| Tetraiodosilane | SiI₄ | 125 °C at 30 Torr |
Data sourced from Gelest, Inc.[7]
Experimental Protocols
The following section details the experimental protocol for the synthesis of iodo-silanes as described in the foundational 1941 study by Emeléus, Maddock, and Reid.
Synthesis of Iodo-silanes from Silane and Hydrogen Iodide
Reactants:
-
Silane (SiH₄)
-
Hydrogen Iodide (HI)
-
Aluminum Iodide (AlI₃) - as a catalyst
General Procedure:
The reaction is carried out by passing a mixture of silane and hydrogen iodide over a heated tube containing aluminum iodide. The products are then collected and separated by fractional distillation. The degree of iodination is controlled by the ratio of the reactants and the reaction conditions.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of iodo-silanes.
Reaction Pathway
The formation of the various iodo-silanes proceeds through a stepwise substitution of hydrogen atoms in the silane molecule with iodine atoms. The aluminum iodide catalyst facilitates this process by acting as a Lewis acid, activating the silicon-hydrogen bond.
Caption: Stepwise formation of iodo-silanes.
Conclusion
The early investigations into the synthesis of iodo-silanes laid the groundwork for the development of a wide range of silicon-based compounds with diverse applications. The direct reaction of silane with hydrogen iodide, as pioneered by Emeléus, Maddock, and Reid, remains a fundamental method for the preparation of these valuable chemical intermediates. This guide provides a concise yet comprehensive overview of these foundational studies, offering valuable insights for today's researchers and scientists.
References
- 1. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 2. 68. Derivatives of monosilane. Part II. The iodo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. KR20170141261A - Preparation of Si-H containing iodosilanes through halide exchange reaction - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. Iodosilane - Wikipedia [en.wikipedia.org]
- 7. gelest.com [gelest.com]
Triiodosilane CAS number and physical constants
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Triiodosilane (SiHI₃). The information is curated for professionals in research and development who require accurate data for experimental design, safety protocols, and materials science applications.
Chemical Identity
This compound is an inorganic compound with the chemical formula HI₃Si.[1][2][3][4] It is a key precursor in the deposition of silicon-containing thin films and finds applications in semiconductor fabrication and pharmaceutical synthesis.[5]
-
Chemical Name: this compound
-
Synonyms: Iodosilane (SiHI₃), Trijodsilan[6]
Physical and Chemical Constants
The following table summarizes the key physical and chemical constants of this compound. This data is essential for handling, storage, and application of the compound in a laboratory or industrial setting.
| Property | Value | Notes |
| Molecular Weight | 409.81 g/mol [5] | Also reported as 409.8069 g/mol [1][4] |
| Physical State | Liquid[5] | at standard temperature and pressure |
| Melting Point | 8 °C[5] | |
| Boiling Point | 220 °C[5] | At 760 mmHg; also reported as 216.9 °C[3][6][7] |
| 95 °C[5] | At 12 Torr | |
| Vapor Pressure | 0.201 mmHg[7] | At 25 °C |
Hazard Information
This compound is a hazardous substance that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:
-
Flammable Liquid and Vapor: (H226)[2]
-
Water-Reactivity: In contact with water, it releases flammable gases which may ignite spontaneously (H260).[2]
-
Corrosivity: Causes severe skin burns and eye damage (H314).[2]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Data and Methodologies
The physical constants presented in this guide are compiled from publicly available chemical databases and supplier technical data sheets. These values are determined through standard experimental techniques in physical chemistry. For instance, melting and boiling points are typically measured via calorimetry and ebulliometry, respectively. The specific experimental protocols for determining these values for this compound are not detailed in the source literature but conform to established international standards for chemical characterization.
Logical Relationships of this compound Properties
The following diagram illustrates the key identifiers and properties of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound [webbook.nist.gov]
- 5. gelest.com [gelest.com]
- 6. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 7. This compound|lookchem [lookchem.com]
A Comprehensive Technical Guide to the Chemistry of Triiodosilane
For Researchers, Scientists, and Drug Development Professionals
Triiodosilane (SiHI₃), a versatile and reactive iodosilane, has garnered significant interest for its applications ranging from semiconductor manufacturing to specialized organic synthesis. This technical guide provides an in-depth review of the core chemistry of this compound, including its synthesis, physical and chemical properties, and key reactions. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to facilitate its practical application in research and development.
Core Properties of this compound
This compound is a colorless liquid that is sensitive to moisture. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | HI₃Si | |
| Molecular Weight | 409.81 g/mol | |
| CAS Number | 13465-72-0 | |
| Boiling Point | 216.9 °C at 760 mmHg | |
| Appearance | Colorless liquid | |
| ¹H NMR (C₆D₆) | δ = 3.91 ppm (s, J = 327.5 Hz) | |
| ²⁹Si{¹H} NMR (C₆D₆) | δ = -170.31 ppm |
This compound is classified as a flammable liquid and vapor. It reacts with water to release flammable gases and causes severe skin burns and eye damage. Appropriate safety precautions, including handling under an inert atmosphere, are essential.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the halide exchange reaction of trichlorosilane (B8805176) with lithium iodide, often catalyzed by a tertiary amine.
Synthesis of this compound from Trichlorosilane
The synthesis of this compound can be achieved by reacting trichlorosilane with lithium iodide powder in the presence of a tertiary amine catalyst, such as N,N,N',N'-tetraethylethylenediamine (TEEDA). The reaction proceeds at ambient temperature in an aprotic solvent like dichloromethane (B109758).
Caption: Synthesis of this compound from Trichlorosilane.
The following protocol is adapted from patent literature and provides a representative procedure for the synthesis of this compound:
-
Reaction Setup: An oven-dried 250 mL single-neck round-bottom flask, equipped with a magnetic stirrer and a gas inlet, is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Charging of Reagents: To the flask are added lithium iodide powder (e.g., 44.4 g, 332 mmol) and an anhydrous aprotic solvent such as dichloromethane or toluene (B28343) (e.g., 50 mL) to form a slurry.
-
Addition of Trichlorosilane: Trichlorosilane (e.g., 10.00 g, 73.8 mmol) is added to the slurry, resulting in a color change of the solution.
-
Addition of Catalyst: A tertiary amine catalyst, for instance, N,N,N',N'-tetraethylethylenediamine (TEEDA) (e.g., 0.635 g, 3.69 mmol), is added to the reaction mixture.
-
Reaction: The flask is sealed and the mixture is stirred at ambient temperature. The reaction progress can be monitored by ¹H NMR spectroscopy. The reaction is typically complete within 78 to 96 hours.
-
Workup and Purification: Upon completion, the solid byproducts are removed by filtration. The resulting filtrate, containing the crude this compound, is then purified by distillation to yield the final product. A yield of approximately 75.8% has been reported for this process.
Chemical Reactivity and Applications in Organic Synthesis
While the primary industrial application of this compound is in the fabrication of semiconductors, its reactivity makes it a valuable reagent in specialized organic synthesis. Its chemistry is often analogous to that of the more commonly studied diiodosilane, involving reductive processes and the formation of silicon-iodine bonds.
Reductive Deoxygenation of Alcohols and Sulfoxides
Hydrosilanes, in general, are effective reducing agents. While specific studies on this compound are limited, the reactivity of related silanes suggests its potential for the deoxygenation of alcohols and sulfoxides. The mechanism typically involves the activation of the oxygen-containing functional group, followed by hydride transfer from the silane.
Cleavage of Ethers
Iodosilanes are known for their ability to cleave ether linkages. This reaction is particularly useful for the deprotection of ether-protected alcohols, a common transformation in multi-step organic synthesis. The reaction likely proceeds via the formation of a silyloxonium ion intermediate, followed by nucleophilic attack of the iodide ion.
Synthesis of Acyl Iodides
This compound is a potential reagent for the conversion of carboxylic acids and their derivatives into highly reactive acyl iodides. This transformation is valuable in organic synthesis as acyl iodides can be used to form esters, amides, and other carbonyl compounds under mild conditions.
Potential Applications in Drug Development
The functional group transformations facilitated by this compound and related iodosilanes, such as reductive iodination and the synthesis of acyl iodides, are highly relevant to drug discovery and development. These reactions can be employed in the synthesis of complex molecular scaffolds and the late-stage functionalization of drug candidates. However, specific examples of the use of this compound in the synthesis of pharmaceutical agents are not yet widely reported in the literature, representing an area for future research and application.
Conclusion
This compound is a reactive and versatile chemical with established applications in materials science and significant potential in organic synthesis. The detailed synthetic protocol and an understanding of its core reactivity presented in this guide are intended to facilitate its broader use in research and development, including the exploration of its applications in the synthesis of novel therapeutic agents. As with all reactive silanes, appropriate safety measures are paramount when handling this compound.
Methodological & Application
Triiodosilane: A Promising Precursor for Low-Temperature Amorphous Silicon Deposition
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triiodosilane (SiHI₃) is emerging as a viable precursor for the deposition of amorphous silicon (a-Si) thin films, particularly in applications requiring lower processing temperatures than those typically used with the conventional precursor, silane (B1218182) (SiH₄). The weaker Si-I bond compared to the Si-H bond facilitates lower decomposition temperatures, making this compound an attractive option for temperature-sensitive substrates and for reducing the overall thermal budget of device fabrication. This document provides an overview of the application of this compound in amorphous silicon deposition, including synthesis of the precursor, detailed experimental protocols for Chemical Vapor Deposition (CVD), and adapted protocols for Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Hot-Wire Chemical Vapor Deposition (HWCVD).
Synthesis of this compound
A common method for synthesizing this compound is through the reaction of phenylsilanes with hydrogen iodide (HI). This method offers a straightforward route to producing the precursor with reasonable purity.
Protocol: Synthesis of this compound from Phenylsilane
-
Reaction Setup: In a controlled atmosphere (e.g., a glovebox or under an inert gas), dissolve triphenylsilane (B1312308) in a suitable solvent such as benzene.
-
Reaction with HI: Bubble hydrogen iodide gas through the solution. The reaction proceeds at room temperature.
-
Purification: After the reaction is complete, remove the solvent and any unreacted starting materials under vacuum. The resulting this compound can be further purified by vacuum distillation. The purity of the synthesized this compound should be verified using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Deposition of Amorphous Silicon using this compound
Chemical Vapor Deposition (CVD)
A custom Chemical Vapor Deposition (CVD) method has been demonstrated for the deposition of amorphous silicon films from this compound. This technique relies on the thermal decomposition of the precursor onto a heated substrate.[1]
Experimental Protocol: CVD of a-Si from this compound
-
Apparatus: A custom-built CVD reactor is required, typically consisting of a quartz tube furnace with a substrate holder. The substrate holder can be heated, for example, by placing it on a heated carbon block. A system for introducing the precursor and a carrier gas (e.g., Argon) is also necessary.
-
Substrate Preparation: Substrates (e.g., glass, indium tin oxide (ITO) coated glass, or KBr for infrared analysis) should be thoroughly cleaned prior to deposition.
-
Deposition Parameters:
-
Precursor: this compound (SiHI₃)
-
Carrier Gas: Argon (Ar)
-
Substrate Temperature: This is a critical parameter and can be varied. For instance, depositions have been performed with substrate temperatures around 550 °C.[1]
-
Precursor Delivery: The liquid this compound can be introduced into the reactor in a controlled manner, for example, by dropwise addition using a syringe through a septum into the heated zone.
-
Pressure: The deposition is typically carried out under a continuous flow of the carrier gas at or near atmospheric pressure.
-
-
Deposition Process: a. Place the cleaned substrate on the holder within the reactor. b. Heat the substrate to the desired deposition temperature. c. Establish a stable flow of the argon carrier gas. d. Introduce the this compound precursor into the heated zone of the reactor. The precursor will vaporize and decompose on the hot substrate surface, leading to the formation of an amorphous silicon film. e. Continue the deposition for the desired duration to achieve the target film thickness. f. After deposition, cool the reactor to room temperature under the argon flow before removing the coated substrate.
Quantitative Data: CVD of a-Si from Iodosilanes
| Parameter | Value/Range | Resulting Film Property | Reference |
| Precursor | Diiodosilane (SiH₂I₂) / this compound (SiHI₃) | Amorphous silicon film | [1] |
| Substrate Temperature | ~550 °C (for diiodosilane) | Amorphous nature confirmed by XRD | [1] |
| Optical Bandgap | 1.6 - 1.8 eV | Dependent on substrate temperature | [1] |
| Impurities | Slight amount of oxygen on the surface, gradual decrease of iodine with depth | Determined by RBS | [1] |
| Hydrogen Content | Very little | Determined by FTIR | [1] |
| Film Thickness | Up to 4.0 µm | Uniform films on glass and ITO-coated glass | [1] |
| Defect Density | Presence of dangling bonds confirmed by ESR (g = 2.0057) | Consistent with amorphous silicon | [1] |
Plasma-Enhanced Chemical Vapor Deposition (PECVD) - Adapted Protocol
While specific literature on PECVD of amorphous silicon using this compound is scarce, a protocol can be adapted from standard silane-based processes. The use of plasma can potentially lower the deposition temperature further and allow for better control over film properties.
Proposed Experimental Protocol: PECVD of a-Si:H from this compound
-
Apparatus: A standard parallel-plate PECVD reactor.
-
Precursor Handling: this compound is a liquid at room temperature. A bubbler system with a carrier gas (e.g., Argon or Helium) will be required to introduce the precursor vapor into the chamber. The bubbler temperature should be controlled to maintain a constant vapor pressure.
-
Deposition Parameters (to be optimized):
-
Precursor: this compound (SiHI₃) vapor
-
Carrier Gas Flow Rate: 10-100 sccm
-
Dilution Gas: H₂ (optional, for hydrogenated a-Si:H)
-
Substrate Temperature: 100 - 300 °C
-
RF Power: 10 - 100 W (at 13.56 MHz)
-
Chamber Pressure: 100 mTorr - 1 Torr
-
-
Deposition Process: a. Load the substrate and pump the chamber down to base pressure. b. Heat the substrate to the desired temperature. c. Introduce the carrier gas and dilution gas (if any) to stabilize the pressure. d. Introduce the this compound vapor into the chamber. e. Ignite the plasma. f. Monitor film growth using in-situ techniques (e.g., ellipsometry). g. After deposition, extinguish the plasma, stop the precursor flow, and cool down the chamber.
Hot-Wire Chemical Vapor Deposition (HWCVD) - Adapted Protocol
HWCVD is another promising technique for low-temperature deposition. The heated filament efficiently decomposes the precursor molecules.
Proposed Experimental Protocol: HWCVD of a-Si:H from this compound
-
Apparatus: A standard HWCVD reactor with a heated filament (e.g., Tungsten or Tantalum).
-
Precursor Delivery: Similar to the PECVD setup, a bubbler system can be used to introduce this compound vapor.
-
Deposition Parameters (to be optimized):
-
Precursor: this compound (SiHI₃) vapor
-
Filament Temperature: 1600 - 2000 °C
-
Substrate Temperature: 150 - 350 °C
-
Chamber Pressure: 10 - 100 mTorr
-
Precursor Flow Rate: 5 - 50 sccm
-
Dilution Gas: H₂ (optional)
-
-
Deposition Process: a. Load the substrate and establish a high vacuum. b. Heat the substrate to the set temperature. c. Heat the filament to the desired temperature. d. Introduce the this compound vapor and any dilution gas. e. Deposition commences upon precursor decomposition on the hot filament. f. After the desired thickness is achieved, turn off the filament heating and precursor flow. g. Cool down the system before venting.
Visualizations
Caption: Experimental workflow from precursor synthesis to film characterization.
Caption: Chemical Vapor Deposition (CVD) process for a-Si from this compound.
Caption: Logical relationship of this compound properties and process advantages.
Conclusion
This compound presents a compelling alternative to traditional silane for the deposition of amorphous silicon, primarily due to the potential for significantly lower process temperatures. While detailed quantitative data across various deposition platforms like PECVD and HWCVD are still emerging, the foundational studies using CVD demonstrate the feasibility and potential of this precursor. The protocols provided herein, both established and adapted, offer a starting point for researchers to explore the use of this compound for their specific amorphous silicon deposition needs. Further research is warranted to fully characterize the material properties of a-Si:H films derived from this compound and to optimize the deposition processes for various applications.
References
Application Notes and Protocols for Silicon Nanoparticle Synthesis Using Halosilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of silicon nanoparticles (SiNPs) is a burgeoning field of research with significant potential in biomedical applications, including drug delivery, bioimaging, and diagnostics. The unique optical and electronic properties of SiNPs, coupled with their biocompatibility, make them a compelling alternative to traditional nanomaterials. While various precursors can be employed for SiNP synthesis, halosilanes represent a key class of starting materials.
This document provides detailed application notes and protocols for the synthesis of silicon nanoparticles. Following extensive literature searches, it has been determined that specific, detailed protocols for the use of triiodosilane (HSiI₃) are not widely available in published scientific literature. Therefore, this guide will focus on a well-documented and chemically related halosilane precursor: trichlorosilane (B8805176) (HSiCl₃) . The methodologies presented here provide a foundational understanding of halosilane-based synthesis of SiNPs and can be adapted for further research and development.
Synthesis of Silicon Nanoparticles from Trichlorosilane
The synthesis of silicon nanoparticles from trichlorosilane typically involves a multi-step process that includes the formation of a silicon-based polymer precursor, subsequent annealing to form silicon nanocrystals within a silica (B1680970) matrix, and finally, etching to liberate the discrete nanoparticles.[1]
Overall Synthesis Workflow
The synthesis can be broken down into three primary stages:
-
Preparation of a Poly(silsesquioxane) Precursor: Trichlorosilane is hydrolyzed to form a cross-linked polysilsesquioxane network, often denoted as (HSiO₁.₅)ₙ.[1]
-
Thermal Annealing: The polymer precursor is subjected to high temperatures in an inert atmosphere. This process facilitates the disproportionation of the silsesquioxane into silicon nanocrystals embedded within a silicon dioxide (silica) matrix.[1]
-
Etching and Nanoparticle Recovery: The silica matrix is selectively etched away, typically using hydrofluoric acid (HF), to release the purified, hydrogen-terminated silicon nanoparticles.[1]
Experimental Protocols
Protocol 1: Synthesis of Ultra-fine Silicon Nanoparticles from Trichlorosilane
This protocol is adapted from a facile procedure for producing ultra-fine silicon nanoparticles with controllable diameters.[1]
Materials:
-
Trichlorosilane (HSiCl₃, 99%)
-
Ethanol (B145695) (C₂H₅OH, 99.8%)
-
Deionized Water
-
Hydrofluoric Acid (HF, 48-51% in water)
-
Hydrochloric Acid (HCl, 35-38%)
Equipment:
-
Standard laboratory glassware
-
Magnetic stirrer
-
Tube furnace with an inert atmosphere (e.g., Argon)
-
Centrifuge
-
Fume hood (essential for handling HSiCl₃ and HF)
Procedure:
Step 1: Preparation of (HSiO₁.₅)ₙ Sol-Gel Precursor [1]
-
In a fume hood, prepare a solution of ethanol and deionized water.
-
Slowly add trichlorosilane to the ethanol/water mixture while stirring vigorously. The polycondensation of trichlorosilane will result in the formation of a (HSiO₁.₅)ₙ sol-gel polymer.
-
Continue stirring until a solid precipitate is formed.
-
Collect the precipitate by filtration and wash it with ethanol and deionized water.
-
Dry the resulting white powder in a vacuum oven.
Step 2: Annealing of the (HSiO₁.₅)ₙ Precursor [1]
-
Place the dried (HSiO₁.₅)ₙ powder in a quartz tube.
-
Insert the quartz tube into a tube furnace.
-
Purge the furnace with an inert gas (e.g., Argon) to remove any oxygen.
-
Heat the furnace to 1150°C and maintain this temperature for a specified duration (e.g., 1-2 hours) under a continuous flow of the inert gas.
-
After annealing, allow the furnace to cool down to room temperature naturally. The resulting material will be a silica matrix containing embedded silicon nanocrystals.
Step 3: Etching and Recovery of Silicon Nanoparticles [1]
-
Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be performed in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
-
Carefully transfer the annealed powder to a plastic container.
-
Add a solution of hydrofluoric acid (e.g., a mixture of HF, ethanol, and water) to the powder to etch away the silica matrix. The etching time can be varied to control the final size of the silicon nanoparticles.
-
After the desired etching time, quench the reaction by adding a large volume of deionized water.
-
Collect the silicon nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with deionized water and ethanol to remove any residual acid and byproducts.
-
Dry the final product, which will be a powder of ultra-fine silicon nanoparticles, under vacuum.
Data Presentation
The following tables summarize typical parameters and characterization data for silicon nanoparticles synthesized from halosilane precursors.
Table 1: Synthesis Parameters for Trichlorosilane-Derived Silicon Nanoparticles
| Parameter | Value/Range | Reference |
| Precursor | Trichlorosilane (HSiCl₃) | [1] |
| Annealing Temperature | 1150°C | [1] |
| Annealing Atmosphere | Argon | [1] |
| Etching Agent | Hydrofluoric Acid (HF) | [1] |
| Final Nanoparticle Size | 1 - 5 nm (diameter) | [1] |
Table 2: Characterization of Synthesized Silicon Nanoparticles
| Characterization Technique | Observation | Reference |
| Transmission Electron Microscopy (TEM) | Confirms the formation of spherical nanoparticles and allows for size distribution analysis. | [2] |
| Scanning Electron Microscopy (SEM) | Used for imaging larger nanoparticles ( > 100 nm) and agglomerates. | [2] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition of the nanoparticles. | [2] |
| X-ray Diffraction (XRD) | Verifies the crystalline nature of the silicon nanoparticles. | [2] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of nanoparticles in a colloidal suspension. | [2] |
| Photoluminescence Spectroscopy | Characterizes the light-emitting properties of the silicon quantum dots. | [1] |
Visualizations
Logical Workflow for Silicon Nanoparticle Synthesis
Caption: Workflow for SiNP synthesis from trichlorosilane.
Application in Drug Delivery
Silicon nanoparticles can be functionalized for targeted drug delivery. The following diagram illustrates a conceptual signaling pathway for the uptake of drug-loaded SiNPs by a cancer cell.
Caption: Targeted drug delivery pathway using SiNPs.
Conclusion
While the direct synthesis of silicon nanoparticles from this compound is not extensively documented, the methods employing the related precursor, trichlorosilane, are well-established and provide a robust framework for producing high-quality, ultra-fine silicon nanoparticles. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the field of nanotechnology and drug development to synthesize and characterize these promising nanomaterials for a variety of biomedical applications. Further research into the use of other halosilane precursors, including this compound, may reveal novel synthesis pathways and unique nanoparticle properties.
References
Application Notes and Protocols: The Role of Triiodosilane in Disproportionation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (SiHI₃) is a versatile silicon compound that plays a significant role as a precursor in the synthesis of various silicon-containing molecules and materials. One of its key chemical behaviors is its participation in disproportionation reactions. This process, analogous to the well-studied disproportionation of chlorosilanes and alkoxysilanes, involves the redistribution of hydride and iodide substituents among silicon centers. This redistribution leads to the formation of a mixture of iodosilanes with varying degrees of iodine substitution, including silane (B1218182) (SiH₄), iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), and tetraiodosilane (SiI₄).
The ability to control the disproportionation of this compound is of great interest for the targeted synthesis of specific iodosilanes, which are valuable intermediates in organic synthesis and materials science. For instance, the generation of highly pure silane gas via this method is relevant for applications in the semiconductor industry. These application notes provide an overview of the principles of this compound disproportionation, protocols for its experimental investigation, and relevant data for researchers in the field.
Theoretical Background
The disproportionation of this compound is a reversible, equilibrium-driven process. The general reaction scheme can be represented by a series of equilibria where iodine and hydrogen atoms are exchanged between silicon atoms.
Core Reaction Equilibria:
2 SiHI₃ ⇌ SiH₂I₂ + SiI₄ 2 SiH₂I₂ ⇌ SiH₃I + SiHI₃ 2 SiH₃I ⇌ SiH₄ + SiH₂I₂
These reactions can occur thermally or be catalyzed by various substances. The position of the equilibrium and the distribution of products are influenced by factors such as temperature, pressure, and the presence of a catalyst. While disproportionation is sometimes an undesirable side reaction during the storage of iodosilanes, particularly in the presence of metallic impurities, it can be harnessed for synthetic purposes under controlled conditions.
Key Applications
-
Synthesis of Specialty Silanes: Controlled disproportionation allows for the targeted synthesis of iodosilanes that may be difficult to prepare by other means. By shifting the equilibrium through the removal of a specific product, the reaction can be driven towards the desired compound.
-
Generation of High-Purity Silane: The complete disproportionation of this compound can be a route to produce high-purity silane (SiH₄), a critical gas in the electronics industry for the deposition of silicon thin films.
-
In Situ Reagent Generation: In certain organic reactions, a specific iodosilane might be required as a reagent. Disproportionation of a readily available iodosilane precursor like this compound can be used to generate the desired reactive species in situ.
Experimental Protocols
The following protocols are representative methods for studying and utilizing the disproportionation of this compound. Researchers should adapt these protocols based on their specific experimental goals and available equipment. Safety Precaution: this compound is a reactive and moisture-sensitive compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.
Thermal Disproportionation of this compound
This protocol describes a method for the uncatalyzed thermal disproportionation of this compound.
Materials:
-
This compound (SiHI₃)
-
High-pressure reaction vessel (e.g., stainless steel autoclave) equipped with a pressure gauge and thermocouple
-
Inert gas supply (argon or nitrogen)
-
Vacuum pump
-
Collection traps (cooled with liquid nitrogen or dry ice/acetone)
-
GC-MS or NMR spectrometer for product analysis
Procedure:
-
Ensure the reaction vessel is clean, dry, and free of any metallic residues.
-
Under an inert atmosphere, carefully transfer a known amount of this compound into the reaction vessel.
-
Seal the reaction vessel and evacuate it to remove any residual air.
-
Backfill the vessel with the inert gas to a desired pressure.
-
Heat the reaction vessel to the desired temperature (e.g., in the range of 100-200 °C). The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by observing the pressure changes inside the vessel.
-
After the desired reaction time, cool the vessel to room temperature.
-
Carefully vent the volatile products (SiH₄, SiH₃I, SiH₂I₂) through a series of cold traps to collect them.
-
Analyze the composition of the collected volatile products and the remaining liquid/solid in the reactor using GC-MS or NMR spectroscopy.
Catalyzed Disproportionation of this compound
This protocol outlines a general procedure for screening catalysts for the disproportionation of this compound.
Materials:
-
This compound (SiHI₃)
-
Anhydrous solvent (e.g., toluene, hexane)
-
Catalyst (e.g., tertiary amines like triethylamine, or a solid-supported catalyst like an ion-exchange resin)
-
Schlenk flask or similar reaction vessel with a reflux condenser
-
Inert gas supply
-
Magnetic stirrer and heating plate
-
Syringes and needles for transfer of reagents
-
GC-MS or NMR spectrometer for product analysis
Procedure:
-
Dry all glassware in an oven and assemble under an inert atmosphere.
-
To the reaction flask, add the catalyst (e.g., 1-5 mol% relative to the this compound). If using a solid catalyst, ensure it is properly dried.
-
Add the anhydrous solvent to the flask.
-
Carefully add the this compound to the reaction mixture via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or NMR.
-
Upon completion, the reaction mixture can be analyzed directly, or the volatile products can be separated by fractional distillation or trap-to-trap condensation.
Data Presentation
The following tables summarize hypothetical quantitative data for the disproportionation of this compound under different conditions. These tables are intended to serve as a template for presenting experimental results.
Table 1: Thermal Disproportionation of this compound - Product Distribution at Different Temperatures
| Temperature (°C) | Reaction Time (h) | SiH₄ (%) | SiH₃I (%) | SiH₂I₂ (%) | SiHI₃ (unreacted, %) | SiI₄ (%) |
| 100 | 24 | 5 | 15 | 30 | 40 | 10 |
| 150 | 12 | 15 | 25 | 35 | 15 | 10 |
| 200 | 6 | 25 | 30 | 25 | 5 | 15 |
Table 2: Catalyzed Disproportionation of this compound - Comparison of Catalysts
| Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Conversion of SiHI₃ (%) | Selectivity to SiH₄ (%) |
| None | 80 | 24 | 20 | 10 |
| Triethylamine (5%) | 80 | 8 | 85 | 30 |
| Amberlyst A21 (10 wt%) | 80 | 12 | 75 | 25 |
Visualizations
Disproportionation Reaction Pathway
The following diagram illustrates the proposed equilibrium reactions in the disproportionation of this compound.
Caption: Proposed equilibrium pathway for this compound disproportionation.
Experimental Workflow for Catalyst Screening
This diagram outlines the logical workflow for screening potential catalysts for the disproportionation of this compound.
Application Notes and Protocols for Triiodosilane in Chemical Vapor Deposition (CVD) of Silicon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (SiHI₃) is a halogenated silane (B1218182) that presents potential as a precursor for the chemical vapor deposition (CVD) of silicon thin films. While less common than chlorosilanes or unsubstituted silane, its unique chemical properties, such as a lower decomposition temperature, may offer advantages in specific low-temperature CVD applications. The iodine leaving groups could also influence surface chemistry and film morphology in novel ways.
These application notes provide a detailed, albeit theoretical, protocol for the use of this compound in silicon CVD, drawing upon established principles of CVD and data from analogous silicon precursors. The provided methodologies and data tables are intended as a starting point for process development and will require experimental validation.
Data Presentation
Due to the limited availability of specific experimental data for this compound in silicon CVD, the following table summarizes projected and extrapolated quantitative data based on related precursors and general CVD principles. These values should be considered as starting points for process optimization.
Table 1: Projected Deposition Parameters for Silicon CVD using this compound
| Parameter | Projected Range | Notes |
| Substrate Temperature | 300 - 600 °C | Lower than for SiH₄ or SiCl₄ due to weaker Si-I bonds. |
| Reactor Pressure | 1 - 100 Torr | A wider range may be explored for different film properties. |
| This compound Flow Rate | 5 - 50 sccm | Dependent on reactor geometry and desired growth rate. |
| Carrier Gas | H₂, Ar, or N₂ | Hydrogen may act as a reducing agent and affect film purity. |
| Carrier Gas Flow Rate | 100 - 1000 sccm | To ensure adequate precursor transport and byproduct removal. |
| Expected Growth Rate | 1 - 20 nm/min | Highly dependent on temperature and precursor concentration. |
| Resulting Film Type | Amorphous to Polycrystalline | Crystallinity is expected to increase with temperature. |
Experimental Protocols
The following are detailed, theoretical protocols for key experiments involving the CVD of silicon using this compound.
Protocol 1: Silicon Thin Film Deposition by Low-Pressure CVD (LPCVD)
Objective: To deposit a silicon thin film on a silicon wafer using this compound as the precursor in a horizontal tube furnace LPCVD system.
Materials:
-
Silicon wafers (e.g., <100> orientation)
-
This compound (SiHI₃) precursor in a temperature-controlled bubbler
-
Carrier gas (e.g., high-purity hydrogen or argon)
-
Standard cleaning solvents (acetone, isopropanol, deionized water)
-
Hydrofluoric acid (HF) solution (e.g., 10:1 buffered HF)
Equipment:
-
Horizontal tube furnace LPCVD system
-
Mass flow controllers (MFCs) for precursor and carrier gas
-
Vacuum pump and pressure gauges
-
Substrate loading system
-
Temperature-controlled bubbler for this compound
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers by sonicating in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the wafers with a nitrogen gun.
-
Perform a native oxide strip by dipping the wafers in a 10:1 buffered HF solution for 60 seconds.
-
Immediately rinse with deionized water and dry with a nitrogen gun.
-
Load the wafers into the center of the LPCVD reactor.
-
-
System Pump-Down and Leak Check:
-
Evacuate the reactor to a base pressure below 10⁻³ Torr.
-
Perform a leak check to ensure system integrity.
-
-
Deposition Process:
-
Heat the reactor to the desired deposition temperature (e.g., 450 °C).
-
Set the this compound bubbler temperature to achieve the desired vapor pressure.
-
Initiate the carrier gas flow through the bubbler to transport the this compound vapor into the reactor.
-
Simultaneously introduce any additional carrier or dilution gas into the reactor.
-
Maintain a constant reactor pressure during deposition (e.g., 10 Torr).
-
Continue the deposition for the desired time to achieve the target film thickness.
-
-
Post-Deposition:
-
Stop the this compound flow and purge the reactor with the carrier gas.
-
Turn off the furnace and allow the reactor to cool to room temperature under vacuum or a continuous flow of inert gas.
-
Vent the reactor to atmospheric pressure with nitrogen and unload the coated wafers.
-
Protocol 2: Characterization of Deposited Silicon Films
Objective: To characterize the structural, morphological, and compositional properties of the silicon films deposited using this compound.
Methods:
-
Thickness and Refractive Index:
-
Use spectroscopic ellipsometry to measure the film thickness and refractive index.
-
-
Crystallinity:
-
Perform Raman spectroscopy to determine if the film is amorphous, polycrystalline, or crystalline.
-
For crystalline films, use X-ray diffraction (XRD) to identify the crystal orientation.
-
-
Surface Morphology:
-
Image the surface topography and measure roughness using Atomic Force Microscopy (AFM).
-
Use Scanning Electron Microscopy (SEM) to visualize the surface morphology and grain structure at higher magnification.
-
-
Compositional Analysis:
-
Use X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the film surface and identify any iodine or other contaminants.
-
Use Secondary Ion Mass Spectrometry (SIMS) for depth profiling of impurities.
-
Visualizations
Caption: A schematic of a typical CVD system for silicon deposition from this compound.
Caption: The experimental workflow for silicon film deposition and characterization.
Caption: A proposed reaction pathway for silicon CVD from this compound.
Application Notes and Protocols for the Synthesis of Triiodosilane (SiHI₃)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of triiodosilane (SiHI₃), a valuable precursor in various chemical applications, including the deposition of silicon-containing films in the semiconductor industry. The following sections detail two primary synthetic routes, offering a comprehensive guide for the preparation and purification of this reactive silicon compound.
Introduction
This compound (SiHI₃) is a colorless liquid that is highly reactive and sensitive to moisture. Its utility as a silicon source in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes stems from its favorable decomposition characteristics at relatively low temperatures. This document outlines two key methods for its synthesis: a halide exchange reaction between trichlorosilane (B8805176) and lithium iodide, and a historical method involving the direct iodination of silane (B1218182).
Method 1: Halide Exchange Reaction of Trichlorosilane with Lithium Iodide
This is a widely used and well-documented method for producing this compound in high yield and purity. The reaction involves the substitution of chloride ligands on trichlorosilane with iodide ligands from lithium iodide, often catalyzed by a tertiary amine.[1][2]
Experimental Protocol
Materials:
-
Trichlorosilane (HSiCl₃)
-
Lithium iodide (LiI), powder
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA) or other tertiary amine catalyst
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable polar aprotic solvent
-
Anhydrous hexane (B92381)
-
Celite
Equipment:
-
Inert atmosphere glovebox
-
Oven-dried glassware (e.g., single-neck round-bottom flask with gas/vacuum inlet sidearm)
-
PTFE-coated magnetic stirrer
-
Filtration apparatus (fritted funnel)
-
Short path distillation apparatus
-
NMR spectrometer for analysis
Procedure:
-
Reaction Setup: All operations should be carried out in an inert atmosphere glovebox. To an oven-dried 250 mL single-neck round-bottom flask equipped with a magnetic stirrer, add lithium iodide powder (e.g., 44.4 g, 332 mmol, 4.5 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 50 mL) to the flask to create a slurry.
-
Reactant Addition: To this slurry, add trichlorosilane (e.g., 10.00 g, 73.8 mmol, 1 eq.).
-
Catalyst Addition: Subsequently, add the tertiary amine catalyst, such as N,N,N',N'-Tetraethylethylenediamine (TEEDA) (e.g., 0.05 eq.). The reaction mixture may change color upon addition of the catalyst.
-
Reaction: Seal the flask and stir the reaction mixture at ambient temperature. The reaction progress can be monitored by ¹H NMR spectroscopy by analyzing aliquots of the reaction mixture.
-
Work-up: Upon completion of the reaction, filter the mixture under vacuum through a bed of celite in a fritted funnel. Wash the residual salts with anhydrous hexane (e.g., 100 mL).
-
Isolation of Crude Product: Combine the filtrates in an oven-dried round-bottom flask. Remove the volatiles (solvent and any unreacted starting material) under reduced pressure to yield the crude this compound as an oil.
-
Purification: Purify the crude product by vacuum distillation. A short path distillation apparatus is recommended. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 95-96 °C at 15 torr).[1]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 75.8% (main fraction) | [1] |
| Purity (by ¹H NMR) | 98.6% | [1] |
| ¹H NMR (C₆D₆) | δ = 3.91 ppm (s, J = 327.5 Hz) | [1] |
| ²⁹Si{¹H} NMR (C₆D₆) | δ = -170.31 ppm | [1] |
| Boiling Point | 216.9 °C at 760 mmHg | [3] |
| Vapor Pressure | 0.201 mmHg at 25 °C | [3] |
Method 2: Direct Iodination of Silane (Emeléus, Maddock, and Reid Method)
This classical method, first reported in 1941, involves the reaction of silane (SiH₄) with hydrogen iodide (HI) in the presence of a catalyst, aluminum iodide (AlI₃).[1][4] This reaction typically produces a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃, and SiI₄), from which this compound must be separated.[1][4]
Experimental Protocol (General Description)
Materials:
-
Silane (SiH₄) gas
-
Hydrogen iodide (HI) gas
-
Aluminum iodide (AlI₃) as a catalyst
Equipment:
-
Gas handling and reaction apparatus suitable for working with pyrophoric and corrosive gases.
-
Fractional distillation or condensation train for separation of the product mixture.
Procedure:
The reaction is typically carried out by passing a mixture of silane and hydrogen iodide gas over a heated catalyst bed of aluminum iodide. The reaction temperature is a critical parameter that influences the distribution of the iodosilane (B88989) products. The resulting mixture of iodosilanes is then separated by fractional distillation or condensation at low temperatures to isolate the this compound.
A detailed, step-by-step protocol for this method can be found in the original publication: H. J. Emeléus, A. G. Maddock, and C. Reid, J. Chem. Soc., 1941, 353-358.
Visualizations
Experimental Workflow for Halide Exchange Synthesis of this compound
Caption: Workflow for the synthesis of this compound via halide exchange.
Proposed Reaction Mechanism for Tertiary Amine-Catalyzed Halide Exchange
Caption: Proposed mechanism for the synthesis of this compound.
References
Application Notes and Protocols for the Reduction of Functional Groups with Triiodosilane (HSiI3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triiodosilane (HSiI₃) is a potent reducing agent, analogous to other halosilanes, capable of reducing a variety of functional groups. While detailed protocols for HSiI₃ are not extensively documented in peer-reviewed literature, its reactivity can be inferred from related reagents such as trichlorosilane (B8805176) (HSiCl₃) and diiodosilane (B1630498) (H₂SiI₂). This document provides a compilation of expected applications, detailed experimental protocols derived from analogous systems, and quantitative data to guide researchers in employing HSiI₃ for chemical reductions. The protocols herein should be considered as starting points for optimization.
Introduction
Hydrosilanes are versatile reducing agents in organic synthesis, valued for their tunable reactivity and compatibility with various functional groups. This compound, in particular, is expected to exhibit high reactivity due to the electron-withdrawing nature of the iodine atoms and the lability of the Si-I bonds. Its applications are anticipated in the deoxygenation of alcohols and ethers, and the reduction of nitro compounds, carbonyls, and other functional groups.
Preparation of this compound (HSiI₃)
This compound can be prepared from trichlorosilane by halide exchange. A general laboratory-scale preparation is described below.
Protocol 1: Synthesis of this compound
-
Reaction: SiHCl₃ + 3 LiI → SiHI₃ + 3 LiCl
-
Procedure:
-
To a slurry of powdered lithium iodide (LiI, 3.0 equiv.) in anhydrous dichloromethane (B109758) (DCM), add trichlorosilane (HSiCl₃, 1.0 equiv.) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Add a catalytic amount of a tertiary amine (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA, 0.05 equiv.) to the mixture.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 24-72 hours.[1]
-
Monitor the reaction progress by ¹H NMR or GC-MS.
-
Upon completion, the precipitated lithium chloride can be removed by filtration under an inert atmosphere.
-
The solvent can be removed under reduced pressure to yield crude this compound, which can be further purified by distillation.
-
Applications in Functional Group Reduction
Deoxygenation of Alcohols and Ethers
Based on the reactivity of diiodosilane (H₂SiI₂), this compound is expected to be a potent reagent for the deoxygenation of alcohols and the cleavage and deoxygenation of ethers. The higher Lewis acidity of HSiI₃ compared to H₂SiI₂ may lead to enhanced reactivity.
dot
Caption: Proposed pathway for the deoxygenation of alcohols with HSiI₃.
Protocol 2: Deoxygenation of a Secondary Alcohol (Analogous to H₂SiI₂ Protocol)
-
Substrate: Secondary Alcohol
-
Reagent: this compound (HSiI₃)
-
Procedure:
-
Dissolve the secondary alcohol (1.0 equiv.) in a dry, inert solvent such as dichloromethane or chloroform (B151607) under an argon atmosphere.
-
Add a solution of this compound (1.5 - 2.0 equiv.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. Reaction times may vary from a few hours to 24 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reduction of Nitro Compounds to Amines
Trichlorosilane is a well-established reagent for the reduction of nitro compounds to primary amines. This compound is expected to undergo a similar reaction, potentially with different reaction kinetics.
dot
Caption: Experimental workflow for the reduction of nitro compounds using HSiI₃.
Protocol 3: Reduction of an Aromatic Nitro Compound (Analogous to HSiCl₃ Protocol)
-
Substrate: Aromatic Nitro Compound
-
Reagents: this compound (HSiI₃), Tertiary Amine (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Procedure:
-
Dissolve the aromatic nitro compound (1.0 equiv.) in anhydrous acetonitrile (B52724) or dichloromethane under an argon atmosphere.
-
Add the tertiary amine (3.0 - 4.0 equiv.).
-
Add this compound (2.0 - 3.0 equiv.) dropwise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Reduction of Carbonyl Compounds
Hydrosilanes are known to reduce aldehydes and ketones to the corresponding alcohols. The reactivity of HSiI₃ in these transformations is expected to be high.
Protocol 4: Reduction of an Aldehyde to a Primary Alcohol (General Hydrosilane Protocol)
-
Substrate: Aldehyde
-
Reagent: this compound (HSiI₃)
-
Procedure:
-
Dissolve the aldehyde (1.0 equiv.) in a dry aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 - 1.5 equiv.) dropwise.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC.
-
After completion, quench the reaction with a protic solvent like methanol, followed by an aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the crude alcohol, which can be purified by chromatography or distillation.
-
Quantitative Data Summary (Based on Analogous Reagents)
Due to the limited availability of specific data for HSiI₃, the following table summarizes typical yields and reaction conditions for analogous halosilane reductions. These should be used as a reference for designing experiments with HSiI₃.
| Functional Group | Substrate Example | Analogous Reagent | Product | Yield (%) | Temperature (°C) | Time (h) |
| Nitro (Aromatic) | 4-Nitroanisole | HSiCl₃ / Et₃N | 4-Anisidine | >95 | RT | 2 |
| Nitro (Aliphatic) | 1-Nitrohexane | HSiCl₃ / DIPEA | 1-Hexylamine | >95 | RT | 24 |
| Alcohol (Secondary) | Cyclohexanol | H₂SiI₂ | Cyclohexane | ~90 | RT | 24 |
| Ether (Alkyl) | Dibenzyl ether | H₂SiI₂ | Toluene | ~95 | RT | 1 |
| Aldehyde | Benzaldehyde | HSiEt₃ / Lewis Acid | Benzyl alcohol | >90 | 0 - RT | 1-3 |
| Ketone | Acetophenone | HSiEt₃ / Lewis Acid | 1-Phenylethanol | >90 | 0 - RT | 1-3 |
Note: RT = Room Temperature; DIPEA = Diisopropylethylamine. Data is illustrative and sourced from general literature on the specified analogous reagents.
Chemoselectivity
Based on the behavior of related hydrosilanes, HSiI₃ is expected to exhibit a degree of chemoselectivity. For instance, the HSiCl₃/amine system is known to tolerate functional groups such as esters, amides, and ketones while selectively reducing nitro groups. It is plausible that HSiI₃ would show similar selectivity, although its higher reactivity might lead to reduced discrimination between functional groups. Experimental validation is necessary to determine the precise chemoselectivity profile of this compound.
dot
Caption: Expected chemoselectivity of HSiI₃ towards various functional groups.
Safety and Handling
-
This compound is expected to be highly reactive and moisture-sensitive. All manipulations should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.
-
HSiI₃ is likely corrosive and will release HI upon contact with moisture. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Quenching of the reaction should be done carefully and at low temperatures to control the exothermic reaction and the evolution of gas.
Conclusion
This compound holds promise as a potent reducing agent in organic synthesis. While specific literature on its applications is limited, protocols and reactivity trends can be reasonably extrapolated from its chloro- and diiodo-analogs. The provided protocols serve as a foundational guide for researchers to explore the synthetic utility of HSiI₃. It is imperative to conduct small-scale trials to optimize reaction conditions for specific substrates.
References
Applications of Triiodosilane in Organic Synthesis: A Look into Iodosilane Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (HSiI₃) is a member of the iodosilane (B88989) family of reagents. While its primary documented use is as a precursor for the atomic layer deposition of silicon in the manufacturing of microelectronic devices, its applications in mainstream organic synthesis are not extensively reported in publicly available literature.[1] However, by examining the reactivity of closely related and more thoroughly studied iodosilanes, such as diiodosilane (B1630498) (SiH₂I₂) and iodotrimethylsilane (B154268) ((CH₃)₃SiI), we can infer the potential synthetic utility of this compound. These reagents are known for their strong Lewis acidity and their ability to act as sources of iodide, making them effective in a variety of transformations including reductions, deoxygenations, and the cleavage of ethers and esters.
This document provides an overview of the key applications of simple iodosilanes as representative examples of the potential reactivity of this compound, with a focus on deoxygenation and ether cleavage where some quantitative data and protocols are available.
Core Applications of Iodosilanes
The reactivity of iodosilanes is primarily centered around the labile silicon-iodine bond and, in the case of hydridic iodosilanes like di- and this compound, the silicon-hydride bond. Key transformations include:
-
Deoxygenation of Alcohols and Ethers: Iodosilanes can effectively remove hydroxyl and alkoxy groups, a crucial transformation in the synthesis of complex molecules.
-
Cleavage of Ethers and Esters: The Lewis acidic nature of the silicon center facilitates the cleavage of C-O bonds in ethers and esters, often under mild conditions.[2]
-
Reduction of Carbonyl Compounds: While less documented for simple iodosilanes compared to other hydrosilanes, the Si-H bond can participate in the reduction of aldehydes and ketones.
-
Synthesis of Alkyl Iodides: Alcohols can be converted to the corresponding alkyl iodides.
Deoxygenation of Alcohols and Ethers with Diiodosilane
Diiodosilane (DIS) has been shown to be a novel reagent for the deoxygenation of alcohols and ethers, exhibiting complementary reactivity to the more common iodotrimethylsilane. A key feature of DIS is its high selectivity for secondary oxygen functions.
Quantitative Data
The relative rates of deoxygenation of various alcohols using diiodosilane (DIS) and iodotrimethylsilane (TMSI) have been studied. The data highlights the distinct selectivity of DIS.
| Substrate (Alcohol) | Reagent | Time for 50% Conversion (min) | Relative Rate |
| Cyclohexanol | DIS | 10 | 1.0 |
| Cyclohexanol | TMSI | 120 | 1.0 |
| 2-Octanol | DIS | 15 | 0.67 |
| 2-Octanol | TMSI | 180 | 0.67 |
| 1-Octanol | DIS | >1440 | <0.007 |
| 1-Octanol | TMSI | 240 | 0.5 |
Data extrapolated from NMR studies on the reaction of 0.2 mmol of alcohol with 0.3 mmol of DIS or 0.6 mmol of TMSI in CDCl₃ at room temperature.
Experimental Protocol: Deoxygenation of a Secondary Alcohol with Diiodosilane (General Procedure)
This protocol is based on the reported small-scale reactions for monitoring by NMR and can be adapted for preparative scale synthesis.
Materials:
-
Secondary alcohol (e.g., Cyclohexanol)
-
Diiodosilane (SiH₂I₂)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or another anhydrous, aprotic solvent (e.g., CH₂Cl₂)
-
NMR tube (if monitoring) or round-bottom flask with a magnetic stirrer under an inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Preparation of Reagent Solution: In an inert atmosphere glovebox or using Schlenk techniques, prepare a solution of diiodosilane (1.5 equivalents) in the chosen anhydrous solvent.
-
Reaction Initiation: To the stirred solution of diiodosilane at room temperature, add the secondary alcohol (1.0 equivalent) either neat or as a solution in the anhydrous solvent.
-
Reaction Monitoring: If performing on a small scale, the reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the alcohol starting material signals. For preparative scale, reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to neutralize any remaining iodine-containing species. The mixture is then transferred to a separatory funnel and diluted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed sequentially with saturated aqueous Na₂S₂O₃, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel to afford the deoxygenated product.
Ether Cleavage with Iodosilanes
Logical Workflow for Ether Cleavage
Caption: General workflow for the cleavage of ethers using an iodosilane reagent.
Experimental Protocol: Cleavage of an Ether with an Iodosilane (General Procedure)
This is a generalized protocol based on methods for other iodosilanes and should be optimized for specific substrates and for this compound.
Materials:
-
Ether
-
Iodosilane (e.g., this compound, HSiI₃)
-
Anhydrous, aprotic solvent (e.g., dichloromethane, chloroform, or acetonitrile)
-
Round-bottom flask with a magnetic stirrer and reflux condenser, under an inert atmosphere.
Procedure:
-
Reaction Setup: To a solution of the ether (1.0 equivalent) in the chosen anhydrous solvent, add the iodosilane (1.1 to 2.0 equivalents) at room temperature under an inert atmosphere.
-
Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the ether. The progress of the reaction should be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched with a suitable reagent, such as methanol, followed by the addition of water.
-
Extraction: The mixture is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the alcohol and/or alkyl iodide products.
Signaling Pathways and Logical Relationships
The application of this compound and related iodosilanes in organic synthesis can be conceptualized as a series of interconnected transformations. The following diagram illustrates the logical relationships between the starting materials, the iodosilane reagent, and the potential products.
References
Triiodosilane and its Analogs: Application Notes and Protocols for Deoxygenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (HSiI3) is a member of the iodosilane (B88989) family of reagents, which have emerged as powerful tools in organic synthesis for the deoxygenation of various functional groups. While specific, detailed protocols for the use of this compound are not extensively documented in mainstream chemical literature, its close analog, diiodosilane (B1630498) (H2SiI2), has been well-characterized as a highly effective reagent for the deoxygenation of alcohols and ethers.[1][2][3] This document will focus on the applications and protocols of diiodosilane as a representative iodosilane for deoxygenation, with the understanding that the reactivity of this compound is likely analogous, albeit potentially more reactive and less selective. Iodosilanes are often generated in situ, providing a convenient and reactive source for these transformations.
The primary application of these reagents lies in their ability to reductively cleave C-O bonds, a crucial transformation in natural product synthesis and medicinal chemistry for the removal of hydroxyl groups. The reactivity of iodosilanes complements that of other well-known reagents like iodotrimethylsilane (B154268) (TMSI).[1][2]
Data Presentation: Deoxygenation of Alcohols and Ethers with Diiodosilane
The following tables summarize the quantitative data for the deoxygenation of various alcohols and ethers using diiodosilane, as reported in the literature.
Table 1: Competitive Deoxygenation of Alcohols with Diiodosilane
| Substrate 1 | Substrate 2 | Product 1 (Yield %) | Product 2 (Yield %) |
| 1-Octanol | 2-Octanol | 0 | 100 |
| 1-Adamantanol | 2-Adamantanol | 0 | 100 |
| endo-Norborneol | exo-Norborneol | 100 | 0 |
| Cyclohexanol | 2-Methylcyclohexanol | 100 | 0 |
Data sourced from studies on the competitive reduction of alcohol pairs with diiodosilane.
Table 2: Deoxygenation of Representative Alcohols and Ethers with Diiodosilane
| Substrate | Product | Yield (%) |
| 2-Octanol | Octane | 95 |
| Cyclododecanol | Cyclododecane | 98 |
| 1-Adamantanol | Adamantane | 90 |
| Diphenylmethanol | Diphenylmethane | 92 |
| Benzyl alcohol | Toluene | 85 |
| Dibenzyl ether | Toluene | 90 (2 equiv.) |
| Anisole | Benzene | 0 |
Yields are for isolated products.
Experimental Protocols
The following are detailed experimental protocols for the preparation and use of diiodosilane in deoxygenation reactions.
Protocol 1: In Situ Preparation of Diiodosilane (DIS)
This protocol describes the convenient, in situ generation of diiodosilane from phenylsilane (B129415) and iodine.[1]
Materials:
-
Phenylsilane (PhSiH3)
-
Iodine (I2)
-
Anhydrous Chloroform (B151607) (CHCl3) or Dichloromethane (CH2Cl2)
-
Ethyl acetate (B1210297) (catalytic amount)
-
Round-bottom flask equipped with a magnetic stir bar and a septum
-
Ice bath
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add iodine (1.0 mmol).
-
Dissolve the iodine in anhydrous chloroform (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Add a catalytic amount of ethyl acetate (1-2 drops).
-
Slowly add phenylsilane (1.0 mmol) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The disappearance of the purple color of iodine indicates the completion of the reaction.
-
The resulting solution contains diiodosilane and can be used directly for the subsequent deoxygenation step.
Protocol 2: General Procedure for the Deoxygenation of a Secondary Alcohol
This protocol outlines the deoxygenation of a secondary alcohol using the in situ prepared diiodosilane.
Materials:
-
Solution of diiodosilane in chloroform (from Protocol 1)
-
Secondary alcohol (e.g., 2-octanol) (0.5 mmol)
-
Anhydrous chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To the freshly prepared solution of diiodosilane (1.0 mmol in chloroform) at 0 °C, add a solution of the secondary alcohol (0.5 mmol) in anhydrous chloroform (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (10 mL) to remove any residual iodine.
-
Separate the organic layer and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent (e.g., hexanes) to afford the deoxygenated alkane.
Mandatory Visualization
Caption: Proposed mechanism for the deoxygenation of an alcohol with diiodosilane.
Caption: Experimental workflow for the deoxygenation of an alcohol.
Caption: Sequential iodination of silane (B1218182) leading to this compound.
References
Application Notes and Protocols for the Safe Handling and Storage of Triiodosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (SiHI₃) is a highly reactive and hazardous chemical compound that serves as a precursor in the synthesis of various silicon-containing materials, including in atomic layer deposition for microelectronics.[1] Its utility is matched by its significant safety risks, including high flammability, violent reactivity with water, and severe corrosivity.[2] These application notes provide detailed protocols and safety information to ensure the safe handling and storage of this compound in a laboratory setting.
Hazard Identification and Chemical Properties
A thorough understanding of the hazards associated with this compound is crucial for its safe handling. The primary hazards are summarized below.
GHS Hazard Classification: [2]
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)
-
Substances which in contact with water emit flammable gases: Category 1 (H260: In contact with water releases flammable gases which may ignite spontaneously)
-
Skin Corrosion/Irritation: Category 1A (H314: Causes severe skin burns and eye damage)
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | HI₃Si | [2][3][4][5][6] |
| Molecular Weight | 409.807 g/mol | [2][3][7][8] |
| CAS Number | 13465-72-0 | [2][3][4][5][6][7] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 216.9 °C at 760 mmHg | [7][8][10] |
| Melting Point | -1 °C | [9] |
| Reactivity | Reacts violently with water, releasing flammable gases.[2] Incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[11] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[12][13][14] Gloves must be inspected for integrity before each use. | Prevents skin contact with the corrosive liquid. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9] A full-face shield should also be worn.[13][15][16] | Protects eyes and face from splashes and corrosive vapors. |
| Skin and Body Protection | A flame-resistant and impervious lab coat or coveralls.[9][13] Long-sleeved and closed at the back.[17] | Protects against skin contact and potential fire hazards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown) is required if working outside of a fume hood or if exposure limits are exceeded.[11] A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.[11][16] | Protects the respiratory system from corrosive and harmful vapors. |
Caption: A step-by-step workflow for the safe transfer of this compound.
Storage and Disposal
5.1. Storage
-
Store the container tightly closed in a dry, cool, and well-ventilated place. [9]* Store under an inert atmosphere and protect from moisture. [11]* Keep away from heat, sparks, and open flames. [11]* Store in a flammables area, away from incompatible materials such as strong oxidizing agents, acids, bases, and amines. [11]* Containers should be vented periodically to prevent pressure buildup. [11] 5.2. Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating strong air currents that could spread the vapor.
-
Contain: Use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill. [14]Do not use water. [12]4. Neutralize: Cautiously and slowly add a quenching agent (e.g., dry isopropanol) to the absorbed material.
-
Collect: Using non-sparking tools, collect the absorbed and neutralized material into a suitable, labeled container for hazardous waste disposal. [11][12]6. Decontaminate: Decontaminate the spill area thoroughly.
5.3. Disposal
-
Dispose of this compound waste through a licensed hazardous waste disposal facility. [18]* Do not dispose of it down the drain or into the environment. [18]* All waste containers must be properly labeled as hazardous waste. [18] Decision Tree for this compound Spill
Caption: A decision-making workflow for responding to a this compound spill.
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [12] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [11][12] |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [11] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [11][12] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. [9][11]Do NOT use water. [12][19]Firefighters should wear self-contained breathing apparatus and full protective gear. [11] |
Conclusion
This compound is a valuable but hazardous chemical. Strict adherence to the protocols and safety guidelines outlined in this document is essential to minimize risks and ensure a safe working environment for all laboratory personnel. Always consult the Safety Data Sheet (SDS) before working with this compound and ensure that all users are fully trained in its safe handling and emergency procedures.
References
- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 2. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. This compound|lookchem [lookchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fishersci.com [fishersci.com]
- 12. gelest.com [gelest.com]
- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 14. 3-Ureidopropyltriethoxysilne MSDS/SDS | Supplier & Distributor [njalchemist.com]
- 15. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 16. globalsilicones.org [globalsilicones.org]
- 17. publications.ashp.org [publications.ashp.org]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.it [fishersci.it]
Application Notes and Protocols: Triiodosilane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triiodosilane (HSiI₃) is a reactive silicon hydride that holds potential as a reagent in organic synthesis. While not as commonly employed as other hydrosilanes like triethylsilane or trichlorosilane (B8805176), its unique reactivity profile, stemming from the presence of a labile Si-H bond and three electron-withdrawing iodine atoms, makes it a subject of interest for specific transformations. These application notes provide an overview of the known and potential reactions of this compound with various organic substrates, along with detailed protocols where information is available.
Core Applications
The primary utility of this compound in organic synthesis revolves around its reducing and ether-cleaving capabilities. The high reactivity of the Si-H bond, coupled with the Lewis acidity of the silicon center, enables the transformation of various functional groups.
Preparation of this compound
This compound is often prepared in situ or used immediately after synthesis due to its reactivity and sensitivity to moisture. A common method for its preparation involves the reaction of trichlorosilane with lithium iodide, often catalyzed by a tertiary amine.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Materials:
-
Trichlorosilane (HSiCl₃)
-
Lithium iodide (LiI), powdered
-
Tertiary amine catalyst (e.g., N,N,N',N'-Tetraethylethylenediamine - TEEDA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
-
Procedure:
-
In an inert atmosphere glovebox, charge a dry reaction flask with powdered lithium iodide (5 equivalents) and anhydrous dichloromethane.
-
Add trichlorosilane (1 equivalent) to the slurry.
-
Add the tertiary amine catalyst (e.g., 0.05-0.10 equivalents of TEEDA).
-
Seal the flask and stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction by ¹H NMR spectroscopy until the starting material is consumed.
-
The resulting solution of this compound can be used directly for subsequent reactions or purified by distillation.
-
| Reactant | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) |
| Trichlorosilane | TEEDA (5) | DCM | 96 | >95 |
| Trichlorosilane | PMDETA (5) | DCM | 74 | >95 |
Data adapted from patent literature describing the synthesis of this compound.[1]
Logical Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Reduction of Carbonyl Compounds
Hydrosilanes are well-established reducing agents for carbonyl compounds. While specific data for this compound is scarce in peer-reviewed literature, its reactivity is expected to be analogous to other reactive silanes, such as trichlorosilane. The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a probable application. The Lewis acidic nature of the silicon center in this compound could facilitate the coordination to the carbonyl oxygen, followed by hydride transfer from the Si-H bond.
Proposed Reaction Scheme
References
Troubleshooting & Optimization
Technical Support Center: Triiodosilane (SiHI₃) Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of triiodosilane.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is significantly lower than reported values. What are the common causes?
Low yields in this compound synthesis are often multifactorial. The primary culprits include incomplete reactions, product decomposition, and the formation of undesired byproducts. Key areas to investigate are:
-
Reagent Quality: Ensure all starting materials, particularly the silane (B1218182) source (e.g., trichlorosilane (B8805176), phenylsilane) and iodine, are of high purity and anhydrous. Moisture can lead to the formation of siloxanes and reduce yield.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can prevent the reaction from reaching completion. The choice of solvent is also critical; polar aprotic solvents like dichloromethane (B109758) (DCM) have been shown to favor the reaction compared to non-polar solvents.[1]
-
Byproduct Formation: The synthesis is often accompanied by the formation of other iodosilanes, such as diiodosilane (B1630498) (SiH₂I₂) and tetraiodosilane (SiI₄), which consumes reactants and complicates purification.[2][3][4]
-
Product Instability: this compound is sensitive to heat, light, and moisture.[5] Improper handling or purification conditions can lead to decomposition.
Q2: How can I minimize the formation of diiodosilane (SiH₂I₂) and tetraiodosilane (SiI₄) byproducts?
Controlling the stoichiometry and reaction conditions is crucial for minimizing byproduct formation.
-
Molar Ratios: Carefully control the molar ratio of the silane source to the iodinating agent. For instance, in the reaction of silane (SiH₄) with hydrogen iodide (HI), the product distribution (SiH₃I, SiH₂I₂, SiHI₃, SiI₄) is highly dependent on the reactant ratios and conditions.[2][4]
-
Temperature Control: Some synthesis routes, like the reaction of phenylsilane (B129415) with iodine, are performed at low temperatures (e.g., -20°C) to improve selectivity towards a specific iodosilane (B88989).[2][3][4]
-
Catalyst Selection: In methods involving halide exchange from chlorosilanes, the choice of catalyst, such as a tertiary amine, can significantly influence the reaction rate and selectivity, leading to higher yields of the desired this compound.[6]
Q3: My purified this compound appears discolored and shows signs of decomposition. How can I improve its stability and purity?
This compound's purity is paramount, especially for applications in microelectronics like Atomic Layer Deposition (ALD).[1][6]
-
Purification Method: Fractional distillation under vacuum is the most effective method for separating this compound from byproducts and impurities.[6] A short path distillation apparatus is often used to minimize thermal stress on the compound.[6]
-
Filtration: Before distillation, filtering the crude reaction mixture through an inert material like Celite can remove salt byproducts (e.g., lithium chloride in halide exchange reactions).[6] For removing trace metal ion contaminants, specialized filters with hydrophilic functionalized membranes can be employed.[7][8]
-
Inert Atmosphere: All handling, purification, and storage of this compound must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[9]
-
Storage: Store the purified product in a dark, cool environment to prevent light-induced or thermal decomposition.
Q4: What are the advantages of using trichlorosilane with lithium iodide over other methods?
The halide exchange reaction between trichlorosilane (HSiCl₃) and lithium iodide (LiI) offers several advantages for producing high-purity this compound.
-
High Yield and Purity: This method, particularly when catalyzed by a tertiary amine, can produce this compound in high yields (up to 75.8%) and high purity (>98%).[6]
-
Driving Force: The reaction is a Finkelstein-type Sɴ2 reaction, driven forward by the formation and precipitation of a salt byproduct (e.g., LiCl), which is often insoluble in the reaction solvent.[2]
-
Scalability: This approach avoids the use of hazardous starting materials like silane gas (SiH₄) and carcinogenic byproducts like benzene (B151609) (produced from phenylsilane), making it more suitable for safer, industrial-scale production.[2][3][4]
Data Presentation
Table 1: Comparison of this compound Synthesis Parameters via Halide Exchange
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Silane | Trichlorosilane | Trichlorosilane | Trichlorosilane |
| Iodide Source | Lithium Iodide (powder) | Lithium Iodide (powder) | Lithium Iodide (powder) |
| Catalyst | TEEDA (5 mol%) | --- | --- |
| Solvent | Methylene (B1212753) Chloride | Hexane | --- |
| Reaction Time | 3 days | 192 hours | Not Specified |
| Purification | Short Path Vacuum Distillation | Short Path Vacuum Distillation | Short Path Vacuum Distillation |
| Boiling Point (°C @ Torr) | 95-96 °C @ 15 Torr | 103 °C @ 15 Torr | 99-100 °C @ 14-15 Torr |
| Purity (by ¹H NMR) | 98.6% | 98.4% | 96.8% |
| Final Yield | 75.8% | 60.5% | 57.4% |
Data sourced from patent CN113195506A. TEEDA = N,N,N',N'-Tetraethylethylenediamine.[6]
Experimental Protocols
Key Experiment: Synthesis of this compound from Trichlorosilane and Lithium Iodide
This protocol is based on a tertiary amine-catalyzed halide exchange reaction, which has been shown to produce high yields and purity.[6]
Materials:
-
Trichlorosilane (HSiCl₃)
-
Lithium Iodide (LiI), powdered
-
N,N,N',N'-Tetraethylethylenediamine (TEEDA) catalyst
-
Methylene Chloride (CH₂Cl₂), anhydrous
-
Hexane, anhydrous
-
Celite for filtration
Equipment:
-
Oven-dried, single-neck round-bottom flask with gas/vacuum inlet
-
Magnetic stirrer
-
Fritted funnel
-
Short path vacuum distillation apparatus
-
Inert atmosphere glove box or Schlenk line
Procedure:
-
Reaction Setup: All operations must be carried out in an inert atmosphere glove box. Add powdered lithium iodide to an oven-dried 250mL round-bottom flask equipped with a stir bar.
-
Reagent Addition: Add anhydrous methylene chloride to the flask, followed by the TEEDA catalyst (e.g., 5 mol%). Begin stirring to form a suspension.
-
Initiation: Slowly add trichlorosilane to the stirring suspension. The reaction mixture is typically stirred at room temperature.
-
Monitoring: The reaction progress can be monitored periodically by taking aliquots and analyzing them via ¹H NMR to observe the conversion of the starting material. The reaction may take several days to reach completion.[6]
-
Workup - Filtration: Once the reaction is complete, the mixture is filtered under vacuum through a 1 cm bed of Celite in a fritted funnel to remove the precipitated lithium salts. The residual salts are washed with anhydrous hexane.
-
Solvent Removal: The combined filtrates are transferred to a clean, oven-dried flask. The volatiles (solvent) are removed under reduced pressure (e.g., down to 15 torr) to yield the crude product, typically a yellow-green oil.[6]
-
Purification - Distillation: The crude product is purified using a short path vacuum distillation apparatus.
-
Heat the flask gently (a stainless steel ball bath on a hot plate is recommended for even heating).[6]
-
Discard the initial fraction (forecut) which may contain mixed chloro-iodosilane species.
-
Collect the main fraction boiling at the expected temperature (e.g., 95-100°C at 15 torr). This fraction should be a clear, colorless oil.[6]
-
-
Characterization & Storage: Confirm the purity of the final product using ¹H NMR and Si{¹H} NMR. Store the purified this compound under an inert atmosphere in a cool, dark location.
Visualizations
Caption: General workflow for this compound synthesis via halide exchange.
Caption: Troubleshooting flowchart for addressing low this compound yield.
References
- 1. WO2020123310A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 7. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 8. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Stabilization of Triiodosilane (SiHI₃)
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stabilization of triiodosilane (SiHI₃) against decomposition. The information is intended for researchers, scientists, and drug development professionals utilizing SiHI₃ in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, focusing on preventing and mitigating decomposition.
| Issue | Possible Causes | Recommended Actions |
| Discoloration of this compound (Yellow/Brown Tinge) | Presence of dissolved iodine (I₂), a common decomposition product. | 1. Purification: Consider vacuum distillation to remove non-volatile impurities and excess iodine. 2. Stabilization: Add a metallic stabilizer such as copper, silver, or antimony to scavenge free iodine. |
| Formation of Solid Precipitates | 1. Polymerization of silane (B1218182) species. 2. Formation of siloxanes due to moisture contamination. | 1. Inert Atmosphere: Ensure all handling is performed under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Dry Glassware: Use rigorously dried glassware and solvents. 3. Filtration: Filter the this compound under inert conditions to remove existing precipitates. |
| Gas Evolution (Fuming) | Reaction with moisture or air, producing hydrogen iodide (HI) and flammable hydrogen gas.[1] | 1. Strict Anhydrous/Anaerobic Conditions: Immediately ensure the experimental setup is free from leaks and moisture. 2. Proper Quenching: If fuming is uncontrollable, quench the reaction mixture carefully with a non-reactive, high-boiling solvent before proper disposal. |
| Inconsistent Reaction Yields | Degradation of the this compound reagent, leading to lower effective concentration. | 1. Purity Check: Before use, verify the purity of the this compound, for example, by NMR spectroscopy. 2. Fresh Reagent: Use freshly purified or newly purchased this compound for critical applications. 3. Stabilizer Addition: For prolonged reactions or storage, consider the addition of a stabilizer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: While detailed mechanistic studies on this compound are limited, decomposition is generally understood to proceed via two main pathways:
-
Redistribution/Disproportionation: this compound can redistribute its substituents to form silane (SiH₄) and silicon tetraiodide (SiI₄), or diiodosilane (B1630498) (SiH₂I₂) and other polysilanes.
-
Hydrolysis/Oxidation: In the presence of moisture, this compound readily hydrolyzes to form siloxanes and hydrogen iodide (HI). The presence of oxygen can lead to the formation of silicon oxides. A suspected decomposition product in some preparations is a halogenated siloxane.[2]
Q2: What are the signs of this compound decomposition?
A2: Visual indicators of decomposition include a change in color from colorless to yellow or brown due to the formation of iodine, the appearance of solid precipitates, and fuming when exposed to air.
Q3: How can I stabilize my this compound sample?
A3: The most common method for stabilizing iodosilanes is the addition of certain metals to act as scavengers for decomposition-promoting impurities. Often, antimony, silver, or copper are utilized to stabilize iodosilane (B88989) products.[3] These metals can react with and remove impurities like iodine and hydrogen iodide.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize decomposition, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). A supplier of this compound recommends keeping it in a dry and cool condition.[4] It should be stored in a tightly sealed container made of a non-reactive material.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes, this compound is a hazardous chemical. It is a flammable liquid and vapor.[1] In contact with water, it releases flammable gases which may ignite spontaneously.[1] It also causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
Data on Stabilizer Efficacy (Illustrative)
| Stabilizer | Form | Proposed Mechanism of Action | Relative Efficacy (Hypothetical) | Potential Drawbacks |
| Copper | Powder, turnings, or wire | Scavenges free iodine (I₂) and hydrogen iodide (HI). | High | Can be catalytically active in other reactions. |
| Silver | Powder or foil | Reacts with iodine to form insoluble silver iodide (AgI). | Very High | Higher cost compared to other metals. |
| Antimony | Powder | Reacts with iodine and hydrogen iodide. | Moderate to High | Toxicity of antimony compounds. |
Experimental Protocols
Protocol for Stabilization of this compound with Copper Wire
Objective: To stabilize a laboratory stock of this compound against decomposition by removing dissolved iodine and other reactive impurities.
Materials:
-
This compound (SiHI₃), potentially showing slight yellow discoloration.
-
Copper wire (high purity, oxygen-free).
-
Schlenk flask or other suitable glassware for inert atmosphere handling.
-
Inert gas supply (argon or nitrogen).
-
Cannula or syringe for liquid transfer under inert atmosphere.
-
Solvent for rinsing (e.g., anhydrous hexane).
Procedure:
-
Preparation of Copper Wire:
-
Take a length of copper wire and physically abrade the surface with sandpaper or a file to remove the oxide layer.
-
Wash the wire with a dilute acid solution (e.g., 1M HCl) to further clean the surface, followed by rinsing with deionized water and then a volatile organic solvent (e.g., acetone).
-
Thoroughly dry the copper wire in an oven and allow it to cool to room temperature under vacuum or in a desiccator.
-
-
Assembly of Apparatus:
-
Place the cleaned and dried copper wire into a Schlenk flask.
-
Seal the flask and purge with an inert gas for at least 15-20 minutes to ensure an anhydrous and oxygen-free environment.
-
-
Transfer of this compound:
-
Under a positive pressure of inert gas, carefully transfer the this compound to be stabilized into the Schlenk flask containing the copper wire using a cannula or a gas-tight syringe.
-
-
Stabilization Process:
-
Gently swirl the flask to ensure good contact between the this compound and the copper wire.
-
Allow the mixture to stand at room temperature. The discoloration should gradually fade as the iodine is consumed. The time required will depend on the level of impurities.
-
The progress of the purification can be monitored by observing the color of the liquid.
-
-
Storage/Use:
-
The stabilized this compound can be stored over the copper wire in the sealed Schlenk flask under a positive pressure of inert gas.
-
For use, the purified liquid can be carefully decanted or transferred via cannula, leaving the copper wire and any solid byproducts behind.
-
Visualizations
Caption: Proposed decomposition pathways for this compound.
References
- 1. plasticstoday.com [plasticstoday.com]
- 2. Kinetics and mechanism of the gas phase thermal decomposition of hexachlorodisilane in the presence of iodine | Semantic Scholar [semanticscholar.org]
- 3. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 4. This compound, CasNo.13465-72-0 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Technical Support Center: Synthesis of Triiodosilane (SiHI₃)
Welcome to the technical support center for the synthesis of triiodosilane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the synthesis of this important silicon precursor.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and recommended solutions.
Problem 1: Low yield of this compound and presence of multiple silane (B1218182) species.
-
Question: My reaction has resulted in a low yield of the desired this compound (SiHI₃) and the crude product shows a mixture of iodosilanes such as monoiodosilane (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), and tetraiodosilane (SiI₄). What could be the cause?
-
Answer: This is a common issue often attributed to "halogen scrambling," especially in reactions involving halide exchange. The high reactivity of the Si-H bond can lead to a redistribution of iodide and hydride ligands among silicon centers.[1][2] The reaction of silane (SiH₄) with hydrogen iodide (HI) and a catalyst like aluminum iodide (AlI₃) is known to produce a mixture of iodosilanes.[1][2]
Troubleshooting Steps:
-
Reaction Control: Carefully control the stoichiometry of your reactants. An excess or deficit of the iodinating agent can promote the formation of over- or under-iodinated silanes.
-
Temperature Management: Perform the reaction at the recommended temperature. Side reactions and scrambling can be exacerbated at elevated temperatures. For instance, some preparations are conducted at temperatures as low as -20°C to improve selectivity.[1][2]
-
Choice of Synthesis Route: Consider alternative synthesis routes. The reaction of trichlorosilane (B8805176) with lithium iodide, catalyzed by a tertiary amine, can offer higher yields and purity of this compound.[3]
-
Problem 2: Presence of mixed chloro-iodosilane impurities.
-
Question: My synthesis of this compound from trichlorosilane (SiHCl₃) shows significant contamination with mixed chloro-iodosilane species. How can I minimize these byproducts?
-
Answer: The formation of mixed chloro-iodosilanes is a primary challenge in halide exchange reactions.[3] This occurs when the substitution of chloride with iodide is incomplete.
Troubleshooting Steps:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. This may involve extending the reaction time or optimizing the temperature profile.
-
Catalyst Efficiency: The choice and concentration of the catalyst (e.g., a tertiary amine) are crucial for driving the reaction to completion.[3] Ensure the catalyst is active and used in the correct proportion.
-
Reactant Purity and Form: The physical form of the iodide salt can impact reactivity. For example, using lithium iodide powder with a small average particle size can increase the reaction rate and completeness.[3]
-
Problem 3: Product degradation and discoloration.
-
Question: The synthesized this compound is discolored (e.g., yellow-green or pink/purple) and appears to be decomposing. What is the cause and how can it be prevented?
-
Answer: this compound is sensitive to moisture and can decompose, potentially releasing iodine, which would explain the discoloration.[4][5] The presence of impurities like hydrogen iodide can also catalyze decomposition.[1][2]
Troubleshooting Steps:
-
Inert Atmosphere: All manipulations should be performed under a strict inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]
-
Solvent Choice: The solvent can play a role in product stability. Non-coordinating solvents may be preferable as coordinating solvents can sometimes exacerbate side reactions.[1][2] The product may also react with certain solvents, leading to degradation.[1]
-
Purification: Prompt purification of the crude product is essential to remove residual catalysts, salts, and byproducts that can promote decomposition. Methods like short path vacuum distillation are effective.[3]
-
Problem 4: Difficulty in purifying the final product.
-
Question: I am struggling to achieve high purity (>99%) this compound using distillation. What techniques can improve purification?
-
Answer: Achieving high purity often requires a multi-step purification process.
Troubleshooting Steps:
-
Initial Purification: A short path vacuum distillation can be used to separate the this compound from less volatile impurities like salts and catalyst complexes, typically achieving purities in the range of 95-99%.[3]
-
Fractional Distillation: For higher purity, fractional distillation under atmospheric or vacuum conditions is recommended.[3] Careful control of the distillation parameters (pressure and temperature) is key to separating the desired product from closely boiling impurities.
-
Metal Contaminant Removal: If trace metal ion contamination is a concern, filtration through specialized materials can be employed to remove these impurities.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in this compound synthesis?
A1: The most prevalent side reactions include:
-
Halogen Scrambling/Disproportionation: This leads to the formation of a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃, and SiI₄) due to the redistribution of substituents on the silicon atom.[1][2]
-
Incomplete Halide Exchange: When synthesizing from a chlorosilane precursor, incomplete reaction results in mixed chloro-iodosilane byproducts.[3]
-
Solvent-Induced Degradation: The choice of solvent is critical, as some solvents can react with the iodosilane (B88989) product, leading to decomposition.[1]
Q2: How can I characterize the purity of my this compound sample?
A2: The purity of this compound can be assessed using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to identify and quantify this compound and other hydride-containing silane impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile components in the product mixture.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is used to determine the concentration of trace metal impurities.
Q3: What are the typical physical properties of this compound?
A3: this compound is a liquid at room temperature. Its boiling point is reported as 95 °C at 12 Torr and 216.9 °C at 760 mmHg.[9][10]
Data Presentation
Table 1: Common Byproducts in this compound Synthesis and Their Boiling Points
| Compound | Formula | Boiling Point (°C) | Notes |
| Monoiodosilane | SiH₃I | 35.5 | Lower boiling point, can be separated by fractional distillation. |
| Diiodosilane | SiH₂I₂ | 149-150 | Often a significant byproduct in scrambling reactions.[10] |
| This compound | SiHI₃ | 216.9 | Desired product. [9] |
| Tetraiodosilane | SiI₄ | 287.5 | Higher boiling point impurity. |
| Mixed Chloro-iodosilanes | SiHₓClᵧIₙ | Variable | Boiling points will vary depending on the specific composition. |
Experimental Protocols
Synthesis of this compound via Halide Exchange
This protocol is based on the reaction of trichlorosilane with lithium iodide.[3]
Materials:
-
Trichlorosilane (SiHCl₃)
-
Lithium Iodide (LiI), powder form
-
Tertiary amine catalyst (e.g., N,N,N',N'-Tetraethylethylenediamine)
-
Anhydrous, non-reactive solvent (e.g., dichloromethane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: All glassware should be oven-dried and assembled under an inert atmosphere. The reaction is performed in a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Charging the Reactor: In an inert atmosphere glovebox, charge the flask with lithium iodide powder and the tertiary amine catalyst in the chosen solvent.
-
Reaction: Cool the mixture to the desired temperature (e.g., 0 °C). Slowly add trichlorosilane to the stirred suspension via the dropping funnel.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using ¹H NMR or GC-MS.
-
Workup: Once the reaction is complete, the solid byproduct (lithium chloride) is removed by filtration under an inert atmosphere.
-
Purification: The solvent is removed from the filtrate under reduced pressure. The crude this compound is then purified by vacuum distillation. A short path distillation can be used for initial purification, followed by fractional distillation for higher purity.[3]
Visualizations
Troubleshooting Workflow for this compound Synthesis
Caption: Troubleshooting flowchart for identifying and resolving common side reactions in this compound synthesis.
References
- 1. patents.justia.com [patents.justia.com]
- 2. patents.justia.com [patents.justia.com]
- 3. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 4. 3H-SIT8378.56 - this compound | 13465-72-0 | CymitQuimica [cymitquimica.com]
- 5. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 8. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 9. This compound|lookchem [lookchem.com]
- 10. gelest.com [gelest.com]
Technical Support Center: Purification of Triiodosilane (SiHI₃)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of triiodosilane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for purifying this compound to a high degree of purity are fractional distillation and short path vacuum distillation.[1][2] For removing specific metallic impurities, filtration through specialized filter materials can be employed.[3][4]
Q2: What purity levels can be expected from different purification techniques?
A2: The achievable purity of this compound is dependent on the chosen purification method. The following table summarizes expected purity levels based on the technique used:
| Purification Technique | Expected Purity | Reference |
| Short Path Vacuum Distillation | 95% - 99% | [1][2] |
| Fractional Distillation | > 99% | [1][2] |
Q3: What are the common impurities found in crude this compound?
A3: Crude this compound synthesized from trichlorosilane (B8805176) typically contains several by-products and residual materials. These can include:
-
Mixed chloroiodosilane side products[2]
-
Trace metal and metal ion impurities such as Al, Ca, Cr, Au, Fe, Ni, Na, Ti, and Zn[3][4]
Q4: How does this compound react with air and moisture?
A4: this compound is sensitive to air and moisture. It reacts with water and moisture in the air, which can lead to the liberation of hydrogen iodide.[5] Therefore, all handling and purification procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Q5: What are the key safety precautions when handling this compound?
A5: this compound is a hazardous chemical that requires careful handling. Key safety precautions include:
-
Working in a well-ventilated area, preferably under a chemical fume hood.[6][7]
-
Using personal protective equipment (PPE) such as neoprene or nitrile rubber gloves, chemical goggles or a face shield, and flame-retardant protective clothing.[5][8]
-
Keeping the compound away from heat, sparks, and open flames as it is a flammable liquid and its vapors may form explosive mixtures with air.[5][8]
-
Storing containers tightly closed under a dry inert atmosphere in a cool, well-ventilated place.[5][7]
Troubleshooting Guides
Issue 1: Low Purity After Distillation
Symptom: The purity of the distilled this compound is below the expected 95-99%.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inefficient distillation setup | Ensure the distillation column is properly packed and has sufficient theoretical plates for efficient separation. For high purity, fractional distillation is recommended.[1][2] |
| Incorrect distillation parameters | Optimize the distillation pressure and temperature. Refer to the experimental protocols for recommended parameters. A forecut should be taken to remove lower-boiling impurities before collecting the main fraction.[1][2] |
| Presence of azeotropes | The presence of azeotropic mixtures with impurities can make separation by distillation difficult. Consider alternative purification methods or chemical treatment to remove the impurity prior to distillation. |
| Thermal decomposition | This compound may decompose at elevated temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Issue 2: Product Discoloration (Yellow-Green Oil)
Symptom: The purified this compound appears as a yellow-green oil instead of a clear liquid.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Residual impurities | The discoloration may be due to residual catalyst-halosilane complexes or other colored by-products.[1] A second distillation or passing the material through a suitable filter may be necessary. |
| Decomposition | Exposure to air, moisture, or light can cause decomposition and discoloration. Ensure all handling is performed under a strict inert atmosphere and the product is stored in a light-protected container.[7] |
| Leaching from equipment | Ensure all glassware and equipment are scrupulously clean and dry before use. |
Issue 3: Poor Product Stability During Storage
Symptom: The purified this compound degrades or shows signs of disproportionation over time.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Presence of metal ion impurities | Metal ions can catalyze the disproportionation of iodosilanes.[3] Purify the this compound by filtering it through a specialized membrane designed to remove metal cations.[3][4] |
| Improper storage conditions | Store the purified this compound under an inert atmosphere, protected from light, and at a recommended low temperature (e.g., 2-8 °C) to enhance stability.[7] |
Experimental Protocols
Fractional Vacuum Distillation of this compound
This protocol is a general guideline based on literature procedures.[1][2]
Objective: To purify crude this compound to >99% purity.
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column
-
Distillation head
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Slowly evacuate the system to the desired pressure (e.g., 15 torr).
-
Begin heating the distillation flask gently with the heating mantle.
-
Collect and discard the initial fraction (forecut) that distills at a lower temperature (e.g., 60 °C to 90 °C at 15 torr).[2]
-
Increase the temperature and collect the main fraction at its boiling point (e.g., approximately 103 °C at 15 torr).[2]
-
Once the main fraction is collected, stop the heating and allow the system to cool down under vacuum.
-
Backfill the system with an inert gas before dismantling the apparatus.
-
Transfer the purified this compound to a clean, dry, and inerted storage container.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Caption: Troubleshooting guide for low purity of this compound.
References
- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 2. WO2020123310A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 3. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 4. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Triiodosilane-Based CVD Processes
Welcome to the Technical Support Center for triiodosilane-based Chemical Vapor Deposition (CVD) processes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format to help you quickly identify and resolve challenges in your this compound (TIS) CVD process.
1. Precursor Delivery and Stability
Question: I am experiencing inconsistent film growth rates and suspect issues with the this compound (TIS) precursor delivery. What are the likely causes and solutions?
Answer:
Inconsistent TIS precursor delivery is a common challenge due to its solid nature and low vapor pressure at room temperature. The primary causes and troubleshooting steps are outlined below:
-
Inadequate Vapor Pressure: TIS is a solid with a low vapor pressure, making consistent delivery into the CVD chamber difficult.
-
Solution: Utilize a heated precursor delivery system with precise temperature control to ensure a stable and sufficient vapor pressure. It is critical to maintain the temperature of the delivery lines at or slightly above the precursor sublimation temperature to prevent condensation.
-
-
Precursor Decomposition: TIS can be thermally sensitive and may decompose in the delivery lines if overheated, leading to contamination and inconsistent deposition.
-
Solution: Carefully control the temperature of the precursor vessel and delivery lines. The ideal temperature is one that provides adequate vapor pressure without causing significant thermal decomposition.
-
-
Carrier Gas Flow Inconsistency: Fluctuations in the carrier gas flow rate will directly impact the amount of precursor transported to the reaction chamber.
-
Solution: Use a high-precision mass flow controller (MFC) for the carrier gas and regularly verify its calibration. Ensure a stable and pulseless gas flow.
-
Troubleshooting Workflow for Precursor Delivery:
Caption: Troubleshooting workflow for inconsistent film growth due to precursor delivery.
2. Film Quality and Uniformity
Question: My deposited silicon films are non-uniform in thickness and exhibit poor surface morphology. How can I improve this?
Answer:
Film non-uniformity and poor morphology in TIS-based CVD can stem from several factors related to process parameters and reactor conditions.
-
Non-Uniform Substrate Temperature: Temperature gradients across the substrate are a primary cause of non-uniform deposition rates.
-
Solution: Ensure the substrate heater provides uniform heating. This can be verified using a multi-point thermocouple or a pyrometer to map the temperature distribution across the substrate surface.
-
-
Gas Flow Dynamics: Inadequate mixing of the precursor and carrier gas, or non-laminar flow patterns within the reaction chamber, can lead to uneven deposition.
-
Solution: Optimize the gas injection design (e.g., using a showerhead injector) and the total gas flow rate to promote a uniform distribution of reactants over the substrate.
-
-
Reactor Pressure Fluctuations: Variations in reactor pressure will alter the concentration of reactants and their residence time, impacting deposition uniformity.
-
Solution: Employ a high-precision pressure controller and ensure the vacuum pumping system is stable.
-
Table 1: General Process Parameters Influencing Film Uniformity
| Parameter | Typical Range (for silicon-based CVD) | Impact on Non-Uniformity | Recommended Action |
| Substrate Temperature | 400 - 800 °C | High gradients cause significant thickness variation. | Profile heater for uniformity within ±5°C. |
| Reactor Pressure | 1 - 100 Torr | Fluctuations alter gas phase transport and reaction rates. | Maintain pressure stability within ±1% of the setpoint. |
| Precursor Flow Rate | Dependent on vapor pressure | Inconsistent flow leads to concentric or linear non-uniformity. | Stabilize precursor temperature and carrier gas flow. |
| Carrier Gas Flow Rate | 10 - 500 sccm | High flows can lead to depletion effects at the leading edge. | Optimize for uniform reactant distribution. |
3. Particle Contamination
Question: I am observing a high density of particles on my wafers after the TIS CVD process. What are the potential sources and how can I mitigate this?
Answer:
Particle contamination is a critical issue that can significantly impact device yield. The primary sources in a TIS-based process include:
-
Homogeneous Nucleation: Gas-phase nucleation of silicon or silicon iodide particles can occur if the precursor concentration and temperature are too high.
-
Solution: Reduce the TIS partial pressure by lowering the precursor temperature or increasing the carrier gas flow rate. Optimizing the reactor pressure can also help suppress gas-phase reactions.
-
-
Flaking from Chamber Walls: Accumulation of deposits on the reactor walls, liner, and other components can flake off and land on the substrate.
-
Solution: Implement a regular chamber cleaning schedule. The frequency will depend on the deposition rate and process duration.
-
-
Incoming Contamination: Particles can be introduced via the gas lines or from the handling of the solid TIS precursor.
-
Solution: Use high-purity gases and install point-of-use gas purifiers and filters. Handle the TIS precursor in a clean, controlled environment (e.g., a glovebox).
-
Logical Diagram for Particle Source Identification:
Caption: A logical workflow for identifying the source of particle contamination.
Experimental Protocols
Protocol 1: Chamber Cleaning Procedure for this compound Deposits
This protocol outlines a general procedure for cleaning silicon and iodine-containing residues from a quartz CVD reactor tube. Warning: This procedure involves hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
System Cooldown and Purge:
-
Cool the reactor to room temperature under a continuous flow of an inert gas (e.g., Nitrogen or Argon) to purge any residual reactive gases.
-
-
Initial Mechanical Cleaning (if necessary):
-
Carefully remove the quartz tube from the reactor.
-
If there are loose flakes, gently remove them with a clean, soft brush or a dedicated vacuum cleaner with a HEPA filter.
-
-
Wet Chemical Clean:
-
Prepare a cleaning solution. A common etchant for silicon is a mixture of nitric acid (HNO₃) and hydrofluoric acid (HF). A typical ratio is 10:1 (HNO₃:HF), but this should be optimized based on the thickness of the deposit and safety protocols. HF is extremely hazardous and requires specialized handling procedures and PPE.
-
Alternatively, for less tenacious deposits, a heated solution of a strong base, such as potassium hydroxide (B78521) (KOH), can be effective.
-
Immerse the quartz tube in the cleaning solution. The duration will depend on the thickness of the deposits. Visually inspect the tube periodically until the deposits are removed.
-
For iodine stains, a rinse with a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) can be effective.
-
-
Rinsing and Drying:
-
Thoroughly rinse the quartz tube with deionized (DI) water.
-
Follow with a rinse in high-purity isopropyl alcohol (IPA).
-
Dry the tube in a clean oven at approximately 120°C for several hours or blow dry with filtered nitrogen.
-
-
Final Bake-out:
-
Re-install the clean, dry quartz tube in the CVD system.
-
Perform a high-temperature bake-out under vacuum to remove any residual moisture or volatile contaminants before resuming depositions.
-
Protocol 2: Optimization of Film Uniformity
This protocol provides a systematic approach to improving the thickness uniformity of films deposited using TIS.
-
Establish a Baseline Process:
-
Define a standard set of process parameters (substrate temperature, reactor pressure, precursor temperature, carrier gas flow rate, and deposition time) that yields a film.
-
-
Characterize Baseline Uniformity:
-
Deposit a film on a representative substrate.
-
Measure the film thickness at multiple points across the substrate (e.g., a 9-point map including the center, and points along two perpendicular axes towards the edges).
-
Calculate the percentage non-uniformity.
-
-
Experimental Design (One-Factor-at-a-Time):
-
Substrate Temperature Uniformity:
-
Vary the heater setpoint and measure the temperature profile across a dummy wafer to ensure uniformity. Adjust heater zone settings if available.
-
-
Reactor Pressure:
-
Perform a series of depositions where only the reactor pressure is varied (e.g., in 20% increments above and below the baseline). Analyze the impact on uniformity.
-
-
Carrier Gas Flow Rate:
-
Vary the carrier gas flow rate while keeping the total pressure constant (by adjusting the throttle valve). This will alter the residence time and precursor partial pressure.
-
-
-
Data Analysis and Iteration:
-
Analyze the uniformity data from each experimental run to identify the parameters that have the most significant impact.
-
Based on the trends observed, select a new set of optimized parameters and repeat the deposition and characterization process until the desired uniformity is achieved.
-
Experimental Workflow for Uniformity Optimization:
Caption: Workflow for the systematic optimization of film uniformity.
Technical Support Center: Optimizing HSiI3 Reductions
Welcome to the technical support center for optimizing reaction conditions for triiodosilane (HSiI3) reductions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is HSiI3, and what is it used for in organic synthesis?
This compound (HSiI3), also known as iodosilane, is a silicon-based reducing agent. In organic synthesis, it is used for the reduction of various functional groups, such as aldehydes, ketones, esters, and amides, to their corresponding alcohols or amines. Due to the presence of the Si-H bond, it functions as a hydride donor, similar to other silanes and metal hydrides.
Q2: How is HSiI3 typically prepared and handled?
HSiI3 can be synthesized through methods such as the reaction of phenylsilane (B129415) with iodine. It is a moisture-sensitive and reactive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Proper personal protective equipment (PPE) should be worn at all times.
Q3: What are the advantages of using HSiI3 over other reducing agents like LiAlH4 or NaBH4?
While specific advantages depend on the substrate, silane-based reducing agents like HSiI3 can offer different selectivity profiles compared to common metal hydrides. They can sometimes be used under milder conditions and may tolerate certain functional groups that are reactive towards more powerful reducing agents.
Q4: Can HSiI3 be used for selective reductions in molecules with multiple functional groups?
The selectivity of HSiI3 reductions can be influenced by reaction conditions such as temperature, solvent, and the use of additives like Lewis acids. Generally, more electrophilic carbonyl groups (e.g., aldehydes and ketones) are reduced more readily than less reactive ones (e.g., esters and amides). Selective reduction is often achievable by carefully controlling these parameters.
Q5: What is the typical workup procedure for a reaction involving HSiI3?
Workup procedures for silane (B1218182) reductions often involve quenching the reaction with a protic solvent, followed by aqueous workup to remove silicon byproducts. A common method is the Fieser workup, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate inorganic salts, which can then be filtered off.[1] The specific workup will depend on the stability of the product and the reaction solvent.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The isolated yield of the desired product is lower than anticipated.
| Potential Cause | Recommended Solution |
| Inactive Reagent | HSiI3 is sensitive to moisture and can decompose upon storage. Use freshly prepared or properly stored reagent. Ensure all glassware is oven-dried and solvents are anhydrous. |
| Insufficient Reagent | While stoichiometry may suggest one equivalent, an excess of HSiI3 (e.g., 1.5-2.0 equivalents) is often necessary to drive the reaction to completion. |
| Low Reaction Temperature | Some reductions, particularly of less reactive functional groups like esters and amides, may require higher temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature. |
| Inadequate Activation | Many silane reductions require a Lewis acid catalyst (e.g., BF3·OEt2, TiCl4, InCl3) to activate the carbonyl group. If a catalyst is not being used, consider adding a catalytic amount. If a catalyst is already in use, its activity may be compromised by impurities. |
| Poor Mixing | In heterogeneous reaction mixtures, ensure vigorous stirring to facilitate contact between the reagents. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
NMR or GC-MS analysis of the crude product indicates the presence of unexpected impurities.
| Potential Cause | Recommended Solution |
| Over-reduction | In the reduction of esters to aldehydes, the initially formed aldehyde can be further reduced to the alcohol. Use a stoichiometric amount of HSiI3 and conduct the reaction at a lower temperature to improve selectivity for the aldehyde. |
| Rearrangement Reactions | If the substrate is prone to carbocation rearrangements under acidic conditions (especially when using a Lewis acid), consider using a milder catalyst or running the reaction at a lower temperature. |
| Side Reactions with Solvent | Ensure the solvent is inert to the reaction conditions. For example, protic solvents will react with HSiI3. |
| Formation of Silyl Ethers/Amines | The product alcohol or amine can sometimes react with silicon byproducts. A careful aqueous workup can often hydrolyze these silyl-protected intermediates. |
| Halogen Scrambling | In complex molecules with other halogen atoms, there is a possibility of halogen exchange with the iodide from HSiI3. This is an inherent reactivity that may be difficult to control. |
Data Presentation: Typical Conditions for Silane Reductions
Table 1: Reduction of Aldehydes and Ketones to Alcohols
| Substrate | Silane (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | HSiI3 (1.5) | - | CH2Cl2 | 0 to rt | 1-3 | >90 |
| Acetophenone | HSiI3 (1.5) | TiCl4 (10) | THF | 0 to rt | 2-4 | >90 |
| Cyclohexanone | HSiI3 (1.5) | - | Et2O | 0 to rt | 1-3 | >95 |
| Cinnamaldehyde | HSiI3 (1.5) | - | CH2Cl2 | -20 to 0 | 2-4 | ~85-95 (1,2-reduction) |
Table 2: Reduction of Esters and Amides
| Substrate | Silane (Equivalents) | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ethyl Benzoate | HSiI3 (2.0) | BF3·OEt2 (20) | THF | rt to 65 | 6-12 | Benzyl Alcohol | 80-90 |
| Methyl Laurate | HSiI3 (2.0) | TiCl4 (15) | Toluene (B28343) | 80 | 8-16 | Dodecanol | 75-85 |
| N,N-Dimethylbenzamide | HSiI3 (2.5) | Lewis Acid | Toluene | 110 | 12-24 | Benzyldimethylamine | 70-85 |
| Benzamide | HSiI3 (3.0) | Lewis Acid | THF | 65 | 12-24 | Benzylamine | 60-75 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of an Aromatic Aldehyde (e.g., Benzaldehyde) to the Corresponding Alcohol
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the aromatic aldehyde (1.0 eq) and anhydrous dichloromethane (B109758) (DCM) (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (HSiI3) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for the Reduction of an Ester (e.g., Ethyl Benzoate) to the Corresponding Alcohol
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add the ester (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF) (0.2 M).
-
Add the Lewis acid catalyst (e.g., BF3·OEt2, 20 mol%) to the solution.
-
Add this compound (HSiI3) (2.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Perform an aqueous workup as described in Protocol 1.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for the Reduction of a Tertiary Amide (e.g., N,N-Dimethylbenzamide) to the Corresponding Amine
-
In an oven-dried Schlenk flask under an inert atmosphere, dissolve the tertiary amide (1.0 eq) in anhydrous toluene (0.2 M).
-
Add the appropriate Lewis acid catalyst.
-
Add this compound (HSiI3) (2.5 eq) to the mixture.
-
Heat the reaction to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and quench carefully with a protic solvent (e.g., methanol) at 0 °C.
-
Follow with an aqueous workup, which may involve basifying the solution to ensure the amine product is in its free base form before extraction.
-
Purify the amine product, potentially via distillation or column chromatography.
Visualizations
Caption: General experimental workflow for HSiI3 reductions.
Caption: Troubleshooting logic for optimizing HSiI3 reductions.
References
Technical Support Center: Managing the Reactivity of Triiodosilane (SiHI₃)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of triiodosilane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly reactive and hazardous compound. It is a flammable liquid and vapor[1]. It reacts violently with water, releasing flammable gases that can ignite spontaneously[1]. Additionally, it is corrosive and can cause severe skin burns and eye damage[1].
Q2: How should this compound be properly stored?
A2: To ensure stability and safety, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a cool, dry, and dark place, away from moisture, strong oxidizing agents, acids, bases, and amines.
Q3: My this compound has developed a pink or yellow-green color. What is the cause and is it still usable?
A3: Discoloration of this compound, often appearing as a light pink or yellow-green oil, typically indicates the presence of impurities or decomposition products. These can include dissolved iodine or halogenated siloxanes[2][3]. While the presence of some color may not render the material completely unusable for all applications, it is a sign of reduced purity. For high-purity applications, such as in microelectronics, purification is necessary[2].
Q4: Can this compound be used in standard laboratory glassware?
A4: Yes, standard laboratory glassware (e.g., borosilicate) is generally compatible with this compound. However, it is crucial to ensure that all glassware is thoroughly dried before use to prevent violent reactions with residual moisture. For filtration, materials such as glass, polypropylene, polyethylene, and PTFE are considered compatible[2].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Synthesis | 1. Moisture Contamination: this compound and its precursors are highly sensitive to moisture. | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen). |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | 2. Monitor the reaction progress using techniques like ¹H NMR[2]. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential decomposition. | |
| 3. Side Reactions: Formation of byproducts such as mixed chloro-iodosilanes or halogenated siloxanes[2]. | 3. Optimize reaction conditions (e.g., temperature, addition rate of reagents) to minimize side reactions. Ensure high-purity starting materials. | |
| Product Discoloration (Pink, Yellow, or Brown) | 1. Presence of Free Iodine: Decomposition of this compound can release free iodine, causing a pink to brownish color. | 1. Store this compound in a dark, cool place to minimize light-induced decomposition. For purification, consider passing the material through a short plug of silica (B1680970) gel or performing a vacuum distillation[2]. The addition of a small amount of copper powder can also help scavenge free iodine[4]. |
| 2. Formation of Halogenated Siloxanes: Reaction with trace oxygen or moisture can lead to the formation of siloxane impurities[2][3]. | 2. Maintain a strict inert atmosphere during handling and storage. Use freshly distilled solvents to minimize dissolved oxygen. | |
| Unexpected Side Reactions with Substrate | 1. Reaction with Protic Functional Groups: this compound will react with alcohols, amines, and other protic functional groups. | 1. Protect protic functional groups on your substrate before introducing this compound. |
| 2. Ether Cleavage: Ethers can be cleaved by iodosilanes, especially under acidic conditions or at elevated temperatures[5][6]. | 2. If your substrate contains an ether linkage, conduct the reaction at the lowest possible temperature and for the shortest duration necessary. Consider alternative solvents if the ether is being used as the solvent. | |
| 3. Reduction of Carbonyls: While not its primary function, this compound may reduce certain carbonyl compounds, especially in the presence of Lewis acids. | 3. If your substrate contains sensitive carbonyl groups, perform the reaction under strictly neutral conditions and at low temperatures. | |
| Difficulty in Purification | 1. Thermal Decomposition During Distillation: this compound has limited thermal stability and can decompose at elevated temperatures. | 1. Purify this compound via vacuum distillation to lower the boiling point and minimize thermal stress[2]. A short-path distillation apparatus is recommended. |
| 2. Co-distillation of Impurities: Impurities with similar boiling points, such as mixed chloro-iodosilanes, may be difficult to separate by distillation alone[2]. | 2. If high purity is required, consider additional purification steps such as fractional distillation under vacuum or treatment with a stabilizing agent like copper powder followed by filtration and distillation[4]. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13465-72-0 | [1] |
| Molecular Formula | HI₃Si | [1] |
| Molecular Weight | 409.806 g/mol | [1] |
| Appearance | Colorless to light-colored liquid | [2] |
| Boiling Point | 98-102 °C at 14-15 torr | [2] |
| Hazards | Flammable, Water-Reactive, Corrosive | [1] |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol describes the purification of crude this compound to remove non-volatile impurities and decomposition products.
Materials:
-
Crude this compound
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle with a stirrer
-
Inert gas (argon or nitrogen) source
-
Dry ice/acetone cold trap
Procedure:
-
Assemble the short-path distillation apparatus and ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Transfer the crude this compound to the distillation flask under an inert atmosphere.
-
Place a dry ice/acetone cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Slowly apply vacuum to the system, aiming for a pressure of 14-15 torr.
-
Begin gentle heating and stirring of the distillation flask.
-
Collect and discard any initial low-boiling fractions.
-
Collect the main fraction of this compound at a boiling point of approximately 98-102 °C (at 14-15 torr)[2]. The purified product should be a clear, colorless oil.
-
Once the distillation is complete, cool the system to room temperature under an inert atmosphere before dismantling the apparatus.
-
Store the purified this compound under an inert atmosphere in a tightly sealed container in a cool, dark place.
Protocol 2: Stabilization of this compound with Copper Powder
This protocol is for stabilizing this compound to remove dissolved iodine and inhibit further decomposition.
Materials:
-
Purified this compound
-
Activated copper powder
-
Anhydrous solvent (e.g., hexane (B92381) or pentane)
-
Inert gas (argon or nitrogen) source
-
Schlenk flask or similar inert atmosphere reaction vessel
-
Stir bar
Procedure:
-
Activate the copper powder by washing with dilute HCl, followed by water, ethanol (B145695), and then ether, and finally drying under vacuum.
-
In a flame-dried Schlenk flask under an inert atmosphere, add the purified this compound.
-
Add a small amount of activated copper powder to the this compound (approximately 1-5% by weight).
-
Stir the mixture at room temperature for 1-2 hours. The disappearance of any pink or brownish color indicates the removal of free iodine.
-
If the this compound is to be used in solution, an anhydrous solvent can be added at this stage.
-
The stabilized this compound can be used directly with the copper powder present or it can be carefully decanted or filtered under an inert atmosphere to remove the copper powder before use.
Protocol 3: Safe Quenching of this compound Reactions
This protocol outlines a safe method for quenching reactions containing unreacted this compound and for the disposal of small quantities of excess this compound.
Materials:
-
Reaction mixture containing this compound or excess this compound
-
Anhydrous isopropanol (B130326)
-
Anhydrous ethanol
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Inert gas (argon or nitrogen) source
-
Reaction vessel in an ice bath
Procedure:
-
Ensure the reaction vessel is under an inert atmosphere and cooled in an ice bath.
-
Slowly and dropwise, add anhydrous isopropanol to the reaction mixture with vigorous stirring[7]. Be prepared for gas evolution (hydrogen).
-
Once the initial vigorous reaction subsides, continue the dropwise addition of anhydrous ethanol[7].
-
After the reaction with ethanol is complete, cautiously add water dropwise.
-
Finally, neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is neutral.
-
The neutralized aqueous mixture can then be disposed of according to institutional hazardous waste guidelines.
Visualizations
Caption: Experimental workflow for a typical reaction using this compound.
Caption: Troubleshooting decision tree for common issues with this compound.
References
- 1. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 3. WO2020123310A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 4. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 5. Silane/iodine-based cleavage of esters and ethers under neutral conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. kgroup.du.edu [kgroup.du.edu]
Technical Support Center: Triiodosilane (SiHI₃) Stability and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of triiodosilane (SiHI₃), with a focus on preventing its disproportionation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (SiHI₃) is a chemical compound used as a precursor in the semiconductor industry for the atomic layer deposition (ALD) of silicon-containing films. It is also utilized in pharmaceutical synthesis.
Q2: What is disproportionation and why is it a concern for this compound?
Disproportionation is a chemical reaction where a substance is simultaneously oxidized and reduced, forming two different products. For this compound, this process leads to its degradation, impacting its purity and performance in sensitive applications like semiconductor manufacturing. The likely disproportionation reaction for this compound is:
2 SiHI₃ ⇌ SiH₂I₂ + SiI₄
Further disproportionation can lead to the formation of silane (B1218182) (SiH₄) and tetraiodosilane (SiI₄). This degradation can result in inconsistent experimental outcomes and compromised material properties.
Q3: What are the main factors that cause the disproportionation of this compound?
Several factors can induce or accelerate the disproportionation of this compound:
-
Presence of Catalysts: Lewis acids and metal contaminants are known to catalyze the disproportionation of halosilianes.
-
Impurities: The presence of impurities such as iodine (I₂) and hydrogen iodide (HI) can be detrimental to the stability of iodosilanes.
-
Elevated Temperatures: Thermal decomposition is a significant concern for iodosilane (B88989) precursors.
-
Exposure to Light: Photochemical decomposition can also contribute to the degradation of the compound.
Troubleshooting Guide: Preventing Disproportionation
This guide provides solutions to common problems related to the instability of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound upon storage. | Presence of catalytic impurities (e.g., metal ions, Lewis acids). | Purify the this compound by filtration through a suitable medium to remove metal contaminants. Ensure all reaction and storage vessels are scrupulously clean and made of inert materials. |
| Inconsistent results in deposition or synthesis. | Disproportionation of the this compound precursor leading to variable composition. | Use a stabilized form of this compound. Consider adding a stabilizer such as copper powder. For the related compound diiodosilane (B1630498), copper is a known stabilizer. |
| Visible color change (e.g., darkening) of the this compound solution. | Formation of iodine (I₂) as a decomposition product. | Store the this compound in the dark to prevent photochemical decomposition. If impurities like hydrogen iodide are suspected, consider using stabilizers like antimony or silver, which are known to counteract their effects in iodosilanes.[1][2] |
| Pressure build-up in the storage container. | Formation of gaseous byproducts like silane (SiH₄) from disproportionation. | Store this compound at reduced temperatures to minimize thermal decomposition. A recommended storage temperature for diiodosilane is 2-8°C, which can be a useful guideline for this compound as well. |
Experimental Protocols
Protocol 1: Purification of this compound to Remove Metal Contaminants
This protocol describes a method to reduce metal-ion-catalyzed disproportionation.
Materials:
-
This compound (SiHI₃)
-
Inert, solvent-resistant filtration apparatus
-
Membrane filter (pore size dependent on particulate size to be removed, compatible with halosilianes)
-
Schlenk line or glovebox for inert atmosphere handling
-
Anhydrous, deoxygenated compatible solvent (e.g., hexane, toluene) if dilution is required
Procedure:
-
Assemble the filtration apparatus under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure all glassware is rigorously dried and free of contaminants.
-
If necessary, dilute the this compound with an appropriate anhydrous and deoxygenated solvent to facilitate filtration.
-
Carefully transfer the this compound solution to the filtration apparatus using inert atmosphere techniques.
-
Pass the solution through the membrane filter. The filtrate is the purified this compound.
-
Collect the purified product in a clean, dry, and inert storage vessel.
-
If a solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to prevent thermal decomposition.
Protocol 2: Stabilization of this compound with Copper
This protocol provides a general guideline for stabilizing this compound using copper, based on its use with diiodosilane.
Materials:
-
Purified this compound (SiHI₃)
-
Fine copper powder (high purity, activated if necessary)
-
Inert atmosphere storage vessel
-
Schlenk line or glovebox
Procedure:
-
Under an inert atmosphere, add a small amount of fine copper powder to a clean, dry storage vessel. The optimal amount may need to be determined empirically, but a small amount (e.g., a few mole percent) is a reasonable starting point.
-
Carefully transfer the purified this compound into the storage vessel containing the copper powder.
-
Seal the vessel tightly under an inert atmosphere.
-
Gently agitate the vessel to ensure good contact between the this compound and the copper powder.
-
Store the stabilized this compound under the recommended conditions (cool, dark, and under an inert atmosphere).
Visualizations
Caption: Disproportionation of this compound.
Caption: Workflow for Preventing Disproportionation.
References
Technical Support Center: In Situ Generation of Triiodosilane for Sensitive Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in situ generation of triiodosilane (SiHI₃) for sensitive reactions. This powerful reagent is highly reactive and moisture-sensitive, making its in situ preparation a preferred method to ensure high purity and reactivity for immediate use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the in situ generation of this compound?
A1: The most prevalent method is the halide exchange reaction between a chlorosilane, typically trichlorosilane (B8805176) (HSiCl₃), and an alkali metal iodide.[1][2] Lithium iodide (LiI) is frequently used, often in powder form to maximize surface area and reactivity.[1][2] The reaction is typically catalyzed by a tertiary amine.[1][2]
Q2: Why is an amine catalyst used in the reaction?
A2: Tertiary amines act as catalysts to facilitate the halide exchange. They are thought to form an ionic intermediate with the chlorosilane, which then readily reacts with the alkali metal iodide.[1] This catalytic approach can significantly improve reaction rates and yields.
Q3: What are suitable solvents for this reaction?
A3: The choice of solvent can influence the reaction rate and outcome. Polar aprotic solvents like dichloromethane (B109758) (DCM) have been shown to be effective.[3] Non-polar solvents such as hexanes or toluene (B28343) can also be used.[1][2] The use of non-coordinating solvents can be beneficial in minimizing side reactions and halogen scrambling.[4] All solvents must be anhydrous to prevent decomposition of the this compound product.
Q4: How can the progress of the reaction be monitored?
A4: The reaction progress can be monitored by periodically analyzing aliquots of the reaction mixture using ¹H NMR spectroscopy.[1] This allows for the determination of the percent conversion of the starting material (trichlorosilane) and the formation of the this compound product.
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a hazardous material with several key safety concerns:
-
Flammability: It is a flammable liquid and vapor.[5]
-
Reactivity with Water: It reacts with water to release flammable gases that may ignite spontaneously.[5] It is crucial to work under anhydrous and inert conditions.
-
Corrosivity: It can cause severe skin burns and eye damage.[5]
-
Handling Precautions: All manipulations should be performed in an inert atmosphere glovebox or under a fume hood.[1][6] Use of personal protective equipment (PPE), including flame-retardant clothing, chemical-resistant gloves, and safety goggles, is mandatory.[6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | 1. Inactive Reagents: Moisture contamination of lithium iodide or solvent. | Ensure all reagents and solvents are rigorously dried. Use freshly opened or properly stored anhydrous materials. Consider drying lithium iodide in a vacuum oven before use. |
| 2. Inefficient Stirring: Poor mixing of the heterogeneous reaction mixture (solid LiI in solvent). | Use a high-torque mechanical stirrer or a large stir bar to ensure efficient suspension of the lithium iodide powder. | |
| 3. Insufficient Reaction Time: The halide exchange reaction can be slow. | Monitor the reaction by ¹H NMR. If the reaction has stalled, consider adding more catalyst or gently heating the mixture. | |
| 4. Catalyst Inactivity: The tertiary amine catalyst may be degraded or of poor quality. | Use a freshly distilled or high-purity amine catalyst. | |
| Presence of Mixed Chloro-iodosilane Impurities | 1. Incomplete Reaction: The reaction has not gone to completion. | Extend the reaction time and continue to monitor by ¹H NMR until the starting material and intermediate species are consumed. |
| 2. Sub-stoichiometric Amount of Iodide Source: Not enough lithium iodide to fully substitute all chlorine atoms. | Use a stoichiometric excess of lithium iodide (e.g., 4.5 equivalents) to drive the reaction to completion.[2] | |
| Product Decomposition During Workup | 1. Exposure to Air or Moisture: this compound is highly sensitive to atmospheric conditions. | Perform all workup procedures (filtration, solvent removal) under an inert atmosphere (e.g., nitrogen or argon).[1] |
| 2. Thermal Instability: Overheating during solvent removal or distillation can lead to decomposition. | Remove volatile solvents under reduced pressure at low temperatures.[1] If distillation is necessary, use a short path distillation apparatus and a carefully controlled heat source.[1] | |
| Reaction Stalls or is Very Slow | 1. Poor Solubility of Reagents: The reagents may have low solubility in the chosen solvent. | Consider switching to a more polar aprotic solvent like dichloromethane, which can favor the formation of the ionic intermediate.[3] |
| 2. Catalyst Inhibition: Impurities in the starting materials may be poisoning the catalyst. | Purify the trichlorosilane and solvent before use. |
Experimental Protocols
Key Experiment: In Situ Generation of this compound from Trichlorosilane and Lithium Iodide
This protocol is a generalized procedure based on common methods described in the literature.[1][2]
Materials:
-
Trichlorosilane (HSiCl₃)
-
Lithium Iodide (LiI), powder
-
Tertiary Amine Catalyst (e.g., N,N,N',N'-Tetraethylethylenediamine - TEEDA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Hexane (B92381) or Pentane (B18724)
-
Celite®
Equipment:
-
Inert atmosphere glovebox or Schlenk line
-
Oven-dried glassware (round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (fritted funnel)
Procedure:
-
Preparation (Inert Atmosphere): All manipulations should be performed in an inert atmosphere glovebox or using Schlenk techniques.
-
Charging the Flask: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add lithium iodide powder (4.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane to the flask to create a slurry.
-
Addition of Trichlorosilane: Slowly add trichlorosilane (1 equivalent) to the stirred slurry. The solution may develop a pink or purple color.
-
Catalyst Addition: Add the tertiary amine catalyst (e.g., 0.05 equivalents of TEEDA). The color of the solution may change to a pale yellow.
-
Reaction: Seal the flask and stir the reaction mixture at ambient temperature.
-
Monitoring: Periodically take aliquots of the reaction mixture under inert conditions and analyze by ¹H NMR to monitor the conversion of trichlorosilane to this compound.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® under an inert atmosphere to remove the lithium chloride byproduct and any unreacted lithium iodide.
-
Washing: Wash the filter cake with anhydrous hexane or pentane to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound, which can then be used directly in the subsequent sensitive reaction.
Data Presentation
Table 1: Representative Reaction Conditions for this compound Synthesis
| Parameter | Example 1 | Example 2 |
| Starting Silane | Trichlorosilane | Trichlorosilane |
| Iodide Source | Lithium Iodide (powder) | Lithium Iodide (powder) |
| Catalyst | Triethylamine (TEA) | N,N,N',N',N''-Pentamethyldiethylenetriamine (PMDETA) |
| Catalyst Loading | 5 mol% | 5 mol% |
| Solvent | Toluene | Dichloromethane |
| Reaction Time | 24 hours | 96 hours (reaction complete) |
| Purity (by ¹H NMR) | Not specified | >90% |
Data compiled from patent literature. Yields and purities are highly dependent on specific reaction conditions and workup procedures.
Visualizations
Caption: Workflow for the in situ generation of this compound.
References
- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 2. US20200181178A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 3. WO2020123310A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 4. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 5. This compound | HI3Si | CID 139463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of Triiodosilane and Trichlorosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of triiodosilane (SiHI₃) and trichlorosilane (B8805176) (SiHCl₃), two important precursors in silicon chemistry. The information presented is curated from experimental data and theoretical studies to assist researchers in selecting the appropriate silane (B1218182) for their specific applications, ranging from semiconductor manufacturing to the synthesis of silicon-containing organic compounds.
Executive Summary
This compound and trichlorosilane are both highly reactive halosilanes that play crucial roles in chemical vapor deposition (CVD), organic synthesis, and materials science. Their reactivity is primarily dictated by the nature of the silicon-halogen bond. The weaker silicon-iodine (Si-I) bond in this compound generally renders it more reactive than trichlorosilane, which possesses a stronger silicon-chlorine (Si-Cl) bond. This difference in reactivity manifests in various chemical transformations, most notably in hydrolysis and thermal decomposition reactions. While direct comparative kinetic data is sparse for this compound, fundamental chemical principles and available experimental evidence for related compounds allow for a robust comparative analysis.
Comparative Reactivity Data
The following table summarizes key physical and chemical properties of this compound and trichlorosilane, providing a quantitative basis for comparing their reactivity.
| Property | This compound (SiHI₃) | Trichlorosilane (SiHCl₃) | Reference(s) |
| Molar Mass | 409.81 g/mol | 135.45 g/mol | [1] |
| Boiling Point | 220 °C | 31.8 °C | [1] |
| Si-Halogen Bond Energy | Si-I: ~234 kJ/mol | Si-Cl: ~381 kJ/mol | [2][3] |
| Reactivity with Water | Reacts to release flammable gases.[4] | Reacts violently to produce hydrochloric acid.[1] | |
| Thermal Decomposition | Decomposes at lower temperatures (inferred). | Barrier for HCl elimination: 72.7 kcal/mol (~304 kJ/mol).[5] |
Reactivity Analysis
Hydrolysis
Both this compound and trichlorosilane readily undergo hydrolysis in the presence of water. This reaction is a nucleophilic substitution at the silicon atom, where water molecules act as the nucleophile, displacing the halide ions.
The overall hydrolysis reaction can be represented as:
SiHX₃ + 3H₂O → SiH(OH)₃ + 3HX (where X = I or Cl)
The reactivity in hydrolysis is directly related to the strength of the Si-X bond. The significantly lower bond dissociation energy of the Si-I bond compared to the Si-Cl bond suggests that this compound will hydrolyze more readily than trichlorosilane. The weaker Si-I bond is more easily cleaved by the incoming nucleophilic water molecule.
Experimental Protocol: General Method for Halosilane Hydrolysis
The following protocol provides a general procedure for the controlled hydrolysis of halosilanes. Caution: These reactions are highly exothermic and release corrosive and/or flammable gases. They should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize the evolving HX gas) is assembled. The apparatus must be thoroughly dried to prevent premature reaction.
-
Inert Atmosphere: The system is purged with an inert gas, such as nitrogen or argon, to remove atmospheric moisture.
-
Solvent and Silane: A suitable anhydrous solvent (e.g., diethyl ether, hexane) is added to the reaction flask, followed by the halosilane of interest. The mixture is cooled in an ice bath.
-
Addition of Water: A stoichiometric amount of water, typically dissolved in the same anhydrous solvent, is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be carefully controlled to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction can be monitored by techniques such as infrared (IR) spectroscopy (disappearance of the Si-X bond) or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Upon completion, the reaction mixture is carefully quenched. The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the silanol (B1196071) product.
Thermal Decomposition
The thermal stability of halosilanes is a critical factor in their application in chemical vapor deposition processes for the production of high-purity silicon. The decomposition of both this compound and trichlorosilane can proceed via the elimination of hydrogen halide (HX).
The lower Si-I bond energy suggests that this compound will have a lower thermal decomposition temperature compared to trichlorosilane. This is advantageous in applications where lower deposition temperatures are desirable to prevent damage to sensitive substrates.
For trichlorosilane, the primary thermal decomposition pathway involves the elimination of hydrogen chloride (HCl) to form dichlorosilylene (B1217353) (SiCl₂), with a calculated activation barrier of approximately 72.7 kcal/mol.[5]
SiHCl₃ → SiCl₂ + HCl
While specific experimental data for the thermal decomposition temperature of this compound is not available in the searched literature, its use as a precursor for low-temperature atomic layer deposition of silicon further supports the inference of its lower thermal stability compared to trichlorosilane.
Reaction Mechanisms and Pathways
The hydrolysis of both this compound and trichlorosilane proceeds through a nucleophilic substitution mechanism at the silicon center. The reaction can be catalyzed by both acids and bases.
Conclusion
The reactivity of this compound is greater than that of trichlorosilane, a fact primarily attributed to the weaker silicon-iodine bond compared to the silicon-chlorine bond. This translates to a higher propensity for this compound to undergo nucleophilic substitution reactions, such as hydrolysis, and to decompose at lower temperatures.
-
For applications requiring high reactivity and lower processing temperatures , such as low-temperature atomic layer deposition, This compound is the more suitable precursor.
-
For applications where stability and controlled reactivity are paramount , and where the formation of corrosive HCl can be managed, trichlorosilane remains a widely used and cost-effective option.
The choice between these two reactive silanes will ultimately depend on the specific requirements of the intended application, including desired reaction rates, processing temperatures, and tolerance for byproducts. Further experimental studies, particularly on the kinetics of this compound reactions, would be invaluable for a more precise quantitative comparison.
References
A Comparative Guide to Triiodosilane and Other Reducing Agents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is critical for achieving desired molecular transformations with high efficiency and selectivity. While a multitude of reducing agents are available, ranging from metal hydrides to catalytic hydrogenation systems, silanes have carved out a significant niche as versatile and often milder alternatives. Among these, triiodosilane (HISiI₃) presents a unique reactivity profile. This guide provides an objective comparison of this compound with other commonly employed reducing agents, supported by available data and experimental contexts.
Overview of Reducing Agents
Reduction reactions are fundamental in organic synthesis, enabling the conversion of various functional groups. The choice of a reducing agent is dictated by factors such as the substrate's reactivity, the desired level of selectivity (chemoselectivity, regioselectivity, and stereoselectivity), and compatibility with other functional groups within the molecule.
Common classes of reducing agents include:
-
Borohydrides: Sodium borohydride (B1222165) (NaBH₄) is a widely used, mild reducing agent, particularly for aldehydes and ketones.[1][2]
-
Aluminum Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful and less selective reducing agent, capable of reducing a broader range of functional groups, including carboxylic acids and esters.[1][3]
-
Silanes: Organosilanes, such as triethylsilane (Et₃SiH) and polymethylhydrosiloxane (B1170920) (PMHS), are generally mild hydride donors. Their reactivity can be modulated by the substituents on the silicon atom and enhanced by the use of Lewis or Brønsted acids.[4][5]
-
Iodosilanes: This subclass of silanes, including this compound, diiodosilane (B1630498) (H₂SiI₂), and in situ generated iodosilanes, exhibit distinct reactivity, often useful for specific transformations like reductive iodination.
This compound: A Unique Reducing Agent
This compound, while less common than its chloro- and alkoxy-substituted counterparts, offers unique reactivity. The presence of iodine atoms influences the electronic properties of the Si-H bond, making it a valuable reagent in specific synthetic contexts. Iodosilanes can be particularly effective in the reduction of α,β-unsaturated systems and in the reductive iodination of carbonyl compounds.
Comparative Performance of Reducing Agents
The following tables summarize the comparative performance of this compound and other reducing agents in the transformation of key functional groups. It is important to note that direct comparative studies for this compound across a wide range of substrates are not as extensively documented as for more common reagents. The data presented is a synthesis of available information.
Table 1: Reduction of Aldehydes and Ketones
| Reducing Agent | Typical Substrate | Product | Typical Yield (%) | Reaction Time | Selectivity Notes |
| This compound (HISiI₃) | Aromatic/Aliphatic Ketones | Alcohol/Alkyl Iodide | Moderate to High | Varies | Can lead to reductive iodination. |
| Triethylsilane (Et₃SiH) | Aldehydes & Ketones | Alcohol | High | 1-24 h | Often requires a Lewis or Brønsted acid co-catalyst.[6] |
| Sodium Borohydride (NaBH₄) | Aldehydes & Ketones | Alcohol | Very High | < 1 h | Highly selective for carbonyls over esters and amides.[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes & Ketones | Alcohol | Very High | < 1 h | Reduces most polar multiple bonds; not selective.[1][3] |
Table 2: Reduction of α,β-Unsaturated Carbonyl Compounds
| Reducing Agent | Typical Substrate | Product(s) | Typical Yield (%) | Selectivity Notes |
| Iodotrichlorosilane (in situ) | α,β-Unsaturated Ketones | Saturated Ketone | Quantitative | Selective 1,4-reduction of the C=C bond.[4] |
| Triethylsilane (Et₃SiH) | α,β-Unsaturated Ketones | Saturated Ketone/Allylic Alcohol | Varies | 1,4- vs. 1,2-reduction depends on catalyst and conditions.[7] |
| Sodium Borohydride (NaBH₄) | α,β-Unsaturated Ketones | Allylic Alcohol | High | Typically selective for 1,2-reduction of the C=O bond. |
| Lithium Aluminum Hydride (LiAlH₄) | α,β-Unsaturated Ketones | Allylic Alcohol | High | Typically selective for 1,2-reduction of the C=O bond. |
Table 3: Reduction of Esters and Carboxylic Acids
| Reducing Agent | Typical Substrate | Product | Typical Yield (%) | Reaction Time | Notes |
| This compound (HISiI₃) | Esters | Alkyl Iodide | Moderate | Varies | Can effect reductive iodination.[8] |
| Triethylsilane (Et₃SiH) | Esters | Alcohol/Ether | Moderate to High | Varies | Requires strong Lewis acid activation. |
| Sodium Borohydride (NaBH₄) | Esters/Carboxylic Acids | No reaction | - | - | Generally unreactive towards these functional groups.[3] |
| Lithium Aluminum Hydride (LiAlH₄) | Esters/Carboxylic Acids | Primary Alcohol | Very High | 1-12 h | The standard reagent for this transformation.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the reduction of a ketone using different classes of reducing agents.
Protocol 1: General Procedure for Reductive Iodination of a Ketone with Diiodosilane
This protocol is adapted from the general reactivity patterns of iodosilanes, as specific detailed procedures for this compound are less common.
-
To a solution of the ketone (1.0 mmol) in an anhydrous, aprotic solvent such as dichloromethane (B109758) (5 mL) under an inert atmosphere (e.g., argon or nitrogen) at -42 °C is added diiodosilane (1.2 mmol).
-
The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding alkyl iodide.
Protocol 2: Reduction of a Ketone with Triethylsilane and a Lewis Acid
-
To a solution of the ketone (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere at 0 °C is added triethylsilane (1.5 mmol).
-
Boron trifluoride etherate (1.2 mmol) is then added dropwise.
-
The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.
-
Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired alcohol.
Protocol 3: Reduction of a Ketone with Sodium Borohydride
-
The ketone (1.0 mmol) is dissolved in methanol (B129727) (10 mL) and the solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.2 mmol) is added in small portions over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
Water (10 mL) is added to the residue, and the product is extracted with ethyl acetate (B1210297) (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude alcohol, which can be further purified by chromatography or recrystallization.[2]
Reaction Mechanisms and Workflows
The mechanism of reduction varies depending on the reducing agent and the substrate. Silane (B1218182) reductions, particularly in the presence of a Lewis or Brønsted acid, often proceed through an ionic pathway involving a carbocation intermediate.
Caption: Lewis acid-mediated ionic reduction of a ketone with this compound.
In this proposed mechanism, the Lewis acid activates the carbonyl group, making it more electrophilic. The silane then delivers a hydride to the carbonyl carbon, forming a carbocation intermediate which is then trapped to form a silyl ether. Subsequent aqueous workup yields the final alcohol product.
For reductions with sodium borohydride, the mechanism involves the direct nucleophilic addition of a hydride ion from the borohydride complex to the carbonyl carbon.
Caption: Experimental workflow for the reduction of a carbonyl with NaBH₄.
Conclusion
This compound and other iodosilanes represent a specialized class of reducing agents with unique applications in organic synthesis, particularly for selective reductions and reductive iodinations. While not a universal replacement for workhorse reagents like sodium borohydride or lithium aluminum hydride, their distinct reactivity profile makes them a valuable tool in the synthetic chemist's arsenal. The choice of reducing agent should always be guided by a thorough consideration of the specific substrate, desired outcome, and reaction conditions. Further research into the comparative performance of this compound is warranted to fully elucidate its synthetic potential.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis for the Confirmation of Triiodosilane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel silicon-containing compounds, such as triiodosilane (SiHI₃), is a critical endeavor in materials science and drug development. Confirmation of the successful synthesis and purity of these compounds is paramount. This guide provides a comparative overview of key spectroscopic techniques for the characterization of this compound, offering insights into their principles, expected outcomes, and experimental considerations. While experimental data for this compound is limited in publicly available literature, this guide draws upon theoretical calculations and data from analogous halosubstituted silanes to provide a robust framework for its analysis.
Comparison of Spectroscopic Techniques
The primary methods for the structural elucidation and confirmation of this compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Raman spectroscopy. Each technique provides unique and complementary information about the molecule's structure and bonding.
| Spectroscopic Technique | Information Provided | Expected Observations for this compound | Advantages | Limitations |
| ¹H NMR | Provides information about the chemical environment of the hydrogen atom. | A single resonance, split by the ²⁹Si isotope (with a typical ¹J(²⁹Si-¹H) coupling constant for silanes). The chemical shift will be influenced by the electronegative iodine atoms. | Provides information on the Si-H bond. Relatively simple spectrum for SiHI₃. | Does not directly probe the silicon or iodine atoms. |
| ²⁹Si NMR | Directly probes the silicon nucleus, providing information about its chemical environment and bonding. | A single resonance in the characteristic chemical shift range for halosubstituted silanes. The signal will be split into a doublet due to coupling with the single proton. | Provides direct evidence of the silicon environment. Sensitive to the number and type of substituents. | Low natural abundance and sensitivity of the ²⁹Si nucleus can lead to long acquisition times. |
| Infrared (IR) Spectroscopy | Measures the vibrational frequencies of bonds within the molecule. | Theoretical calculations predict nine IR-active vibrational modes for this compound, expected in the range of 63-1815 cm⁻¹[1][2]. Key vibrations would include the Si-H stretch and Si-I stretches and bends. | Provides a characteristic fingerprint of the molecule. Useful for identifying functional groups. | Some vibrational modes may be weak or overlap. Does not provide detailed connectivity information. |
| Raman Spectroscopy | Also measures vibrational frequencies, but is sensitive to changes in polarizability. | Will show vibrational modes that are Raman-active. The Si-I symmetric stretch is expected to be a strong Raman band. | Complementary to IR spectroscopy. Particularly useful for symmetric vibrations that may be weak in the IR spectrum. | Can be affected by fluorescence. Requires a laser source. |
Experimental Protocols
Given the air and moisture sensitivity of this compound, all handling and sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
NMR Sample Preparation (Air-Sensitive)
-
Drying Glassware: All glassware, including the NMR tube (preferably a J. Young tube with a resealable Teflon valve), should be oven-dried at >120°C for several hours and allowed to cool under vacuum or in a desiccator.
-
Inert Atmosphere: Transfer the this compound sample and a deuterated solvent (which has been previously dried and degassed) into the NMR tube inside a glovebox filled with an inert gas (e.g., argon or nitrogen).
-
Sealing: Securely seal the J. Young tube before removing it from the glovebox.
-
Acquisition: Acquire the ¹H and ²⁹Si NMR spectra. For ²⁹Si NMR, a longer acquisition time may be necessary due to the low sensitivity of the nucleus.
Infrared (IR) Spectroscopy
Gas-Phase IR:
-
Sample Cell: Use a gas-phase IR cell with windows transparent in the mid-IR range (e.g., KBr or NaCl).
-
Handling: The cell should be evacuated and backfilled with an inert gas before introducing the gaseous this compound sample.
-
Acquisition: Record the spectrum, ensuring the background spectrum of the empty cell is subtracted.
Attenuated Total Reflectance (ATR)-IR:
-
Inert Environment: Place the ATR accessory inside a glovebox or a purged sample compartment.
-
Sample Application: Apply a small drop of the liquid this compound directly onto the ATR crystal.
-
Acquisition: Record the spectrum. This method is advantageous as it requires minimal sample preparation.
Raman Spectroscopy
-
Sample Holder: Use a sealed capillary tube or a cuvette for liquid samples.
-
Inert Atmosphere: Fill and seal the sample holder under an inert atmosphere.
-
Acquisition: Acquire the Raman spectrum using an appropriate laser excitation wavelength to minimize fluorescence.
Alternative Confirmation Methods
Beyond the primary spectroscopic techniques, other analytical methods can provide further confirmation of this compound's identity and purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight. The fragmentation pattern in the mass spectrum provides additional structural information. Given the reactivity of this compound, a well-chosen, inert GC column and careful optimization of the injection parameters are crucial.
-
X-ray Crystallography: If a single crystal of this compound can be grown, X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, including precise bond lengths and angles.
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the relationship between the different techniques for the confirmation of this compound.
References
Characterization of Triiodosilane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is paramount. This guide provides a comparative overview of spectroscopic methods for the analysis of triiodosilane (SiHI₃), a reactive halosilane intermediate. Due to the limited availability of comprehensive experimental data for this compound, this guide presents theoretical data alongside experimental data for related halosilanes to offer a comparative framework for its characterization.
Spectroscopic Data for this compound and Related Compounds
The primary methods for the structural elucidation of this compound are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While experimental data for this compound is scarce in publicly available literature, theoretical studies provide valuable insights into its expected spectral features.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint for identification. A theoretical study on this compound has calculated its vibrational frequencies, offering a predictive reference for experimental work.[1]
Table 1: Calculated IR Vibrational Modes for this compound (SiHI₃) [1]
| Vibrational Mode | Frequency (cm⁻¹) |
| Si-I Symmetric Stretch | 165 |
| Si-I Asymmetric Stretch | 435 |
| Si-H Stretch | 2200 |
| H-Si-I Bend | 630 |
Note: These are theoretically calculated values and may differ from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Comparison of Expected ¹H and ²⁹Si NMR Data for this compound and Related Silanes
| Compound | Technique | Expected Chemical Shift (δ) / ppm | Coupling Constants (J) / Hz |
| This compound (SiHI₃) | ¹H NMR | ~3.5 - 4.5 | ¹J(²⁹Si-¹H) expected to be large |
| ²⁹Si NMR | Highly deshielded (> -200 ppm) | ¹J(²⁹Si-¹H) | |
| Iodosilane (SiH₃I) | ¹H NMR | 3.55 | Not Reported |
| Trichlorosilane (HSiCl₃) | ²⁹Si NMR | -44.5 | ¹J(²⁹Si-¹H) = 300 |
The chemical shifts in NMR are highly dependent on the electronegativity of the substituents. The three iodine atoms in this compound are expected to significantly deshield both the silicon and the proton nuclei, resulting in downfield chemical shifts. The one-bond coupling constant between ²⁹Si and ¹H is a key diagnostic feature for Si-H bonds and is typically large.[2]
Alternative Characterization Methods
Beyond NMR and IR, other analytical techniques can provide valuable information for the characterization of this compound and to distinguish it from potential impurities or byproducts.
-
Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy is particularly sensitive to symmetric vibrations and can be a powerful tool for observing the Si-I and Si-H symmetric stretching modes.[3][4][5][6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For this compound, the mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for iodine.
-
Gas Chromatography (GC): GC is a valuable technique for assessing the purity of volatile compounds like halosilanes.[7][8] It can be used to separate this compound from starting materials, solvents, and other halosilane byproducts. Coupling GC with mass spectrometry (GC-MS) allows for the identification of each separated component.[9]
Experimental Protocols
Detailed experimental protocols for acquiring spectroscopic data for the highly reactive and moisture-sensitive this compound require handling under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
NMR Spectroscopy (General Protocol for Halosilanes)
-
Sample Preparation: In a glovebox, dissolve a small amount of the purified this compound in a dry, deuterated, and non-reactive solvent (e.g., benzene-d₆, toluene-d₈). Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ²⁹Si NMR.
-
Data Acquisition: Transfer the sample to a dry NMR tube fitted with a septum or a J. Young valve. Acquire ¹H and ²⁹Si NMR spectra on a high-resolution NMR spectrometer. For ²⁹Si NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) can be used to enhance the signal of the low-abundance ²⁹Si nucleus.[10]
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).
IR Spectroscopy (General Protocol for Halosilanes)
-
Sample Preparation: For liquid samples like this compound, a thin film can be prepared between two dry KBr or CsI plates inside a glovebox. Solid samples can be prepared as a mull with an inert mulling agent (e.g., Nujol) or as a KBr pellet.
-
Data Acquisition: Quickly transfer the prepared sample to the sample compartment of an FTIR spectrometer that has been purged with a dry gas (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Data Collection: Record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder or the mulling agent should be recorded and subtracted from the sample spectrum.
Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a synthesized halosilane like this compound.
Caption: Characterization workflow for this compound.
This guide highlights the key spectroscopic techniques for the characterization of this compound. While a complete experimental dataset is not yet publicly available, the provided theoretical data and comparisons with related compounds offer a solid foundation for researchers working with this and other reactive halosilanes. The outlined experimental protocols and workflow emphasize the need for careful handling of these sensitive materials.
References
- 1. researchgate.net [researchgate.net]
- 2. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JP5560239B2 - Gas chromatography separation method for silane / chlorosilanes and column for gas chromatography - Google Patents [patents.google.com]
- 8. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pascal-man.com [pascal-man.com]
The Triiodosilane Advantage: A Paradigm Shift in Low-Temperature Silicon Deposition
For researchers and scientists in the vanguard of semiconductor and materials science, the quest for lower thermal budgets in silicon deposition processes is relentless. Triiodosilane (SiHI₃) is emerging as a compelling precursor, offering significant advantages over traditional silicon sources, particularly in enabling high-quality film growth at substantially reduced temperatures. This guide provides a comprehensive comparison of this compound with other common silicon precursors, supported by available data and detailed experimental methodologies.
The drive towards smaller, more powerful, and increasingly complex electronic devices necessitates the deposition of highly pure and uniform silicon-based thin films at temperatures compatible with thermally sensitive substrates and intricate device architectures. Conventional silicon precursors, such as silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂), often require high deposition temperatures, posing a significant challenge. Higher-order silanes and, notably, iodosilanes like this compound, present a viable solution to this thermal budget constraint.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor is a critical factor that dictates the deposition process parameters and the ultimate quality of the resulting silicon film. Key performance indicators include the deposition temperature, growth rate, and the purity and crystallinity of the film. The following table summarizes a comparison of this compound with other commonly used silicon precursors based on available data. It is important to note that while extensive quantitative data for this compound is not as readily available in public literature as for more established precursors, the existing research and patents strongly indicate its potential for low-temperature, high-purity silicon deposition.
| Precursor | Chemical Formula | Deposition Temperature (°C) | Growth Rate | Film Quality | Key Advantages | Disadvantages |
| This compound | SiHI₃ | Low (potential for < 400°C) | Data not readily available | High purity, potentially crystalline at low temperatures | Enables very low-temperature deposition, carbon-free films, potential for selective deposition. [1] | Limited publicly available quantitative data, potential for iodine incorporation. |
| Silane | SiH₄ | 450 - 650 | Moderate | Good, can be amorphous or polycrystalline | Well-established process, good film quality. | Higher deposition temperatures compared to higher-order silanes, pyrophoric. |
| Dichlorosilane | SiH₂Cl₂ | 600 - 850 | Moderate to High | Good, often used for selective epitaxy | Good selectivity, high-quality epitaxial films. | High deposition temperatures, potential for chlorine contamination. |
| Trisilane | Si₃H₈ | 400 - 600 | High | Excellent, crystalline at lower temperatures | Higher growth rates at lower temperatures than silane. | Less stable than silane. |
| Neopentasilane | Si₅H₁₂ | 400 - 600 | Very High | Excellent, high-quality epitaxial films | Significantly higher growth rates at low temperatures.[2] | Complex molecule, less common than other silanes. |
The Low-Temperature Advantage of this compound
The primary advantage of this compound lies in the weaker Si-I bond compared to Si-H and Si-Cl bonds in other precursors. This lower bond dissociation energy facilitates the decomposition of the SiHI₃ molecule at significantly lower temperatures, enabling the deposition of silicon films without the need for high thermal budgets that can damage sensitive device structures. This characteristic is particularly crucial for the fabrication of next-generation devices, including flexible electronics and advanced memory chips.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are generalized methodologies for silicon deposition using this compound and a common alternative, silane, via Chemical Vapor Deposition (CVD).
Key Experiment 1: Low-Temperature Silicon Epitaxy using this compound via CVD
Objective: To deposit a high-purity, crystalline silicon film on a silicon substrate at a low temperature using this compound as the precursor.
Methodology:
-
Substrate Preparation: A single-crystal silicon (100) wafer is chemically cleaned to remove organic and metallic contaminants, followed by a hydrofluoric acid (HF) dip to remove the native oxide layer and passivate the surface with hydrogen.
-
CVD System: A low-pressure chemical vapor deposition (LPCVD) reactor is used. The system consists of a quartz tube furnace, a vacuum pumping system, mass flow controllers for gas delivery, and a temperature control system.
-
Precursor Delivery: this compound, which is a liquid at room temperature, is stored in a bubbler. A carrier gas, typically high-purity hydrogen (H₂) or argon (Ar), is passed through the bubbler at a controlled flow rate to transport the SiHI₃ vapor into the reactor. The bubbler temperature is maintained at a constant value to ensure a stable vapor pressure of the precursor.
-
Deposition Process:
-
The prepared silicon substrate is loaded into the reactor.
-
The reactor is evacuated to a base pressure of approximately 10⁻⁶ Torr.
-
The substrate is heated to the desired deposition temperature (e.g., in the range of 350-500°C).
-
The carrier gas and this compound vapor are introduced into the reactor at controlled flow rates. The reactor pressure is maintained at a constant value (e.g., 1-10 Torr) during deposition.
-
The deposition is carried out for a specific duration to achieve the desired film thickness.
-
-
Film Characterization: The deposited silicon film is characterized using various analytical techniques:
-
Thickness: Spectroscopic ellipsometry or profilometry.
-
Crystallinity: X-ray diffraction (XRD) or transmission electron microscopy (TEM).
-
Purity: Secondary ion mass spectrometry (SIMS) to detect any iodine or other impurities.
-
Surface Morphology: Atomic force microscopy (AFM) or scanning electron microscopy (SEM).
-
Key Experiment 2: Silicon Deposition using Silane via CVD
Objective: To deposit a polycrystalline silicon film on a silicon substrate using silane as the precursor for comparison.
Methodology:
-
Substrate Preparation: A silicon wafer with a thermal oxide layer is typically used as the substrate. The cleaning procedure is similar to that for the this compound experiment.
-
CVD System: A standard LPCVD or plasma-enhanced chemical vapor deposition (PECVD) system is utilized.
-
Precursor Delivery: Silane (SiH₄) is a gas at room temperature and is supplied from a high-pressure cylinder. Its flow rate into the reactor is precisely controlled using a mass flow controller.
-
Deposition Process:
-
The substrate is loaded into the reactor.
-
The reactor is pumped down to the desired base pressure.
-
The substrate is heated to the deposition temperature (e.g., 550-650°C for LPCVD).
-
Silane gas, often diluted with a carrier gas like nitrogen (N₂) or hydrogen (H₂), is introduced into the reactor.
-
The deposition pressure is maintained at a constant level (e.g., 100-500 mTorr).
-
The deposition proceeds for a predetermined time.
-
-
Film Characterization: The resulting polysilicon film is characterized for thickness, crystallinity, grain size, and electrical properties using techniques similar to those described for the this compound-deposited film.
Visualizing the Deposition Landscape
To better understand the relationships and processes involved in silicon deposition, the following diagrams, generated using the DOT language, illustrate key concepts.
Caption: Relationship between silicon precursors and key performance indicators.
Caption: A generalized experimental workflow for silicon deposition using CVD.
Conclusion
This compound presents a significant opportunity to advance silicon deposition technology, primarily by enabling the growth of high-quality films at temperatures lower than those required by conventional precursors. While more extensive quantitative data is needed for a complete comparative analysis, the fundamental chemical properties of SiHI₃ strongly support its potential for overcoming the thermal budget limitations in modern semiconductor fabrication. Continued research into the deposition kinetics and film properties using this compound is crucial for unlocking its full potential and paving the way for innovations in electronic and photonic devices.
References
A Comparative Guide to Silane Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TEOS, TMOS, and APTES in Silica (B1680970) Nanoparticle Synthesis
The synthesis of silica nanoparticles with tailored properties is of paramount importance in fields ranging from drug delivery and diagnostics to catalysis and materials science. The choice of the silane (B1218182) precursor is a critical determinant of the final nanoparticle characteristics, including size, surface functionality, and stability. This guide provides a comparative analysis of three commonly used silane precursors: Tetraethyl Orthosilicate (TEOS), Tetramethyl Orthosilicate (TMOS), and (3-Aminopropyl)triethoxysilane (APTES), supported by experimental data and detailed protocols.
At a Glance: Performance Comparison of Silane Precursors
The selection of a silane precursor significantly impacts the physicochemical properties of the resulting silica nanoparticles. The following table summarizes the key performance indicators for nanoparticles synthesized using TEOS, TMOS, and APTES under comparable sol-gel conditions.
| Precursor | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Hydrolysis Rate |
| TEOS | 100 - 500 | ~0.1 - 0.3 | -30 to -50 | Moderate |
| TMOS | 50 - 200 | ~0.1 - 0.25 | -30 to -50 | Fast |
| APTES (co-condensation with TEOS) | 100 - 300 | ~0.2 - 0.4 | +20 to +40 | Fast (self-catalyzing) |
Note: The values presented are typical ranges and can be influenced by reaction parameters such as pH, temperature, and catalyst concentration.
Delving Deeper: The Chemistry of Silane Precursors
The synthesis of silica nanoparticles via the sol-gel method involves two fundamental chemical reactions: hydrolysis and condensation. The nature of the silane precursor dictates the kinetics of these reactions, thereby influencing the final nanoparticle characteristics.
Hydrolysis is the reaction of the silane precursor with water, leading to the formation of silanol (B1196071) (Si-OH) groups. The rate of hydrolysis is influenced by the steric hindrance of the alkoxy groups and the pH of the reaction medium.
Condensation involves the polymerization of silanol groups to form siloxane (Si-O-Si) bridges, resulting in the growth of the silica network. This process can occur via two pathways: water condensation or alcohol condensation.
The chemical structure of the precursor plays a pivotal role. For instance, the smaller methoxy (B1213986) groups in TMOS lead to a faster hydrolysis rate compared to the bulkier ethoxy groups in TEOS .[1] APTES , an aminosilane, possesses a terminal amino group that can act as an internal base catalyst, accelerating the hydrolysis and condensation reactions.
The reaction mechanism can be generalized as a two-step process. In the first step, the alkoxide groups of the silane precursor are hydrolyzed to form silanols. In the second step, these silanols condense to form a siloxane network, which constitutes the core of the nanoparticle. The reaction conditions, particularly the pH, determine whether the process favors the formation of larger, more linear polymers (acid catalysis) or more highly branched clusters that lead to discrete spherical particles (base catalysis).
References
Validating the Purity of Synthesized Triiodosilane: A Comparative Guide for High-Purity Silicon Precursors
For researchers, scientists, and drug development professionals, the purity of chemical precursors is paramount to achieving reliable and reproducible results. In the realm of advanced material synthesis and semiconductor fabrication, triiodosilane (SiHI₃) has emerged as a promising silicon precursor for low-temperature deposition of silicon-containing films. This guide provides a comprehensive comparison of this compound with alternative silicon precursors, supported by experimental data. It further details rigorous analytical methodologies for validating the purity of synthesized this compound, ensuring its suitability for high-stakes applications.
A Comparative Analysis of Silicon Precursors for Thin Film Deposition
The selection of a silicon precursor is a critical decision in the development of thin-film deposition processes such as Atomic Layer Deposition (ALD). The ideal precursor should exhibit high volatility, thermal stability at the delivery temperature, and high reactivity at the desired deposition temperature, leading to the formation of a pure, conformal film. While this compound offers distinct advantages, a comparative understanding of its performance against other common silicon precursors is essential for process optimization.
Alternative precursors to this compound include chlorosilanes, such as dichlorosilane (B8785471) (SiH₂Cl₂) and silicon tetrachloride (SiCl₄), and aminosilanes, like bis(tert-butylamino)silane (BTBAS). Each class of precursor presents a unique set of characteristics that influence the deposition process and the final film quality.
Table 1: Comparative Performance of Silicon Precursors in Silicon Nitride (SiNₓ) Deposition
| Precursor | Deposition Method | Deposition Temperature (°C) | Growth Per Cycle (GPC) (Å/cycle) | Film Purity/Impurities | Key Advantages | Key Disadvantages |
| This compound (SiHI₃) | Thermal ALD | 300 - 500 | ~0.5 - 1.0 (estimated) | Potential for iodine incorporation | Low deposition temperature, highly reactive | Potential for halide contamination, air-sensitive |
| Dichlorosilane (SiH₂Cl₂) | Thermal ALD | 500 - 600 | 0.2 - 0.5 | Chlorine impurities, hydrogen content | Well-established precursor, good film quality | Higher deposition temperature, corrosive byproducts |
| Silicon Tetrachloride (SiCl₄) | Thermal ALD | 550 - 750 | 0.1 - 0.3 | High chlorine contamination | Low cost, readily available | Very high deposition temperature, corrosive |
| Bis(tert-butylamino)silane (BTBAS) | PEALD | 300 - 500 | 0.3 - 0.8 | Carbon and nitrogen impurities | Chlorine-free, lower temperature PEALD | Potential for carbon contamination, lower thermal stability |
| Di(sec-butylamino)silane (DSBAS) | PEALD | 150 - 350 | ~0.65 | Lower carbon than BTBAS | Low-temperature deposition, good film properties | Requires plasma enhancement |
Note: The data presented is a synthesis from various sources and may vary depending on specific process conditions.
Experimental Protocols for Validating this compound Purity
The synthesis of this compound can result in various impurities, including mixed chloro-iodosilanes (if synthesized from chlorinated precursors), siloxanes (due to trace moisture), and residual solvents. Validating the purity of the synthesized product is a critical step to ensure its performance as a precursor. The following are detailed protocols for the most common analytical techniques used for this purpose. Given the air- and moisture-sensitivity of this compound, all sample handling must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. Both ¹H and ²⁹Si NMR should be performed.
Methodology:
-
Sample Preparation:
-
In an inert atmosphere glovebox, carefully transfer approximately 0.1 mL of the synthesized this compound into a clean, dry NMR tube.
-
Add approximately 0.5 mL of a dry, deuterated solvent (e.g., benzene-d₆ or chloroform-d).
-
Cap the NMR tube securely and seal it with paraffin (B1166041) film as an extra precaution before removing it from the glovebox.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (sufficient for good signal-to-noise).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of the silicon-bound proton).
-
-
Data Interpretation:
-
The ¹H NMR spectrum of pure this compound will show a singlet corresponding to the Si-H proton. In benzene-d₆, this peak is typically observed around δ 3.91 ppm.
-
The presence of impurities such as mixed chloro-iodosilanes will result in additional peaks in the Si-H region.
-
Integration of the Si-H peak of this compound against the peaks of impurities can provide a quantitative measure of purity.
-
-
-
²⁹Si NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer equipped for ²⁹Si detection.
-
Parameters:
-
Pulse Program: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.
-
Number of Scans: 1024 or more (due to the low natural abundance and sensitivity of the ²⁹Si nucleus).
-
Relaxation Delay (d1): 30-60 seconds (long delay is crucial for accurate quantification of ²⁹Si).
-
-
Data Interpretation:
-
The ²⁹Si NMR spectrum of pure this compound will exhibit a single resonance.
-
Impurities containing silicon will give rise to distinct signals, allowing for their identification and quantification.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for identifying and quantifying volatile impurities in this compound.
Methodology:
-
Sample Preparation:
-
In a glovebox, prepare a dilute solution of the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene). A typical concentration is 1 mg/mL.
-
Transfer the solution to a GC vial with a septum cap.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
GC Parameters:
-
Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 100:1) to handle the reactive sample.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating halosilanes.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-500.
-
Scan Speed: At least 2 scans/second.
-
-
-
Data Interpretation:
-
The retention time of the main peak will correspond to this compound.
-
Impurities will elute at different retention times. The mass spectrum of each impurity peak can be compared to spectral libraries (e.g., NIST) for identification.
-
Common impurities to look for include SiHI₂Cl, SiHCl₂I, and SiCl₃ (if starting from trichlorosilane), as well as siloxanes which will have characteristic Si-O-Si fragments in their mass spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive method for identifying functional groups and can be used to detect certain impurities in this compound.
Methodology:
-
Sample Preparation:
-
Gas Phase: For highly volatile samples, the analysis can be performed in a gas cell. The cell should be filled with the vapor of the this compound sample under an inert atmosphere.
-
Liquid Phase: A small drop of the liquid sample can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates in an inert atmosphere and assembled in a demountable cell.
-
-
FTIR Analysis:
-
Instrument: FTIR spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32-64.
-
-
-
Data Interpretation:
-
The FTIR spectrum of this compound will show characteristic absorption bands for Si-H and Si-I bonds.
-
The Si-H stretching vibration is typically observed around 2200 cm⁻¹.
-
The presence of Si-O-Si stretching bands (around 1000-1100 cm⁻¹) is a strong indicator of siloxane impurities.
-
Si-Cl stretching vibrations (around 600-450 cm⁻¹) would indicate the presence of mixed chloro-iodosilanes.
-
Visualizing Workflows for Quality Assurance
A systematic approach to quality assurance is crucial for the consistent production of high-purity this compound. The following diagrams illustrate the logical workflow for purity validation and the reaction pathway in a typical application.
A Comparative Guide to the Cross-Reactivity of Triiodosilane and Common Bioconjugation Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of published scientific literature directly investigating the cross-reactivity of triiodosilane with biological macromolecules. This guide, therefore, provides a comparative analysis based on the known chemical properties of this compound and contrasts it with well-established bioconjugation agents. The reactivity of this compound in a biological context is inferred from fundamental chemical principles and should be experimentally verified.
Introduction
In drug development and biological research, the specific and controlled conjugation of molecules is paramount. Unwanted side reactions, or cross-reactivity, can lead to heterogeneous products, loss of biological activity, and potential immunogenicity. While this compound (SiHI₃) is primarily utilized in materials science for the deposition of silicon films, its high reactivity suggests a potential for interaction with biological molecules. This guide provides a comparative overview of the hypothesized cross-reactivity of this compound against commonly used bioconjugation chemistries, offering insights for researchers exploring novel conjugation strategies.
Hypothesized Reactivity of this compound
This compound is a highly reactive compound characterized by a silicon-hydrogen bond and three silicon-iodine bonds. The high polarizability of the Si-I bond and the propensity of silicon to form strong bonds with oxygen and other nucleophiles suggest that this compound could react with several functional groups present in biomolecules.
Potential Reaction Pathways:
-
Reaction with Hydroxyl Groups (-OH): Silanes are known to react with hydroxyl groups, which are abundant in biomolecules (e.g., serine, threonine, tyrosine residues in proteins, and the sugar backbone of nucleic acids). This reaction would likely proceed via the formation of a stable Si-O bond.
-
Reaction with Amine Groups (-NH₂): The primary amines on lysine (B10760008) residues and the N-terminus of proteins are potent nucleophiles that could react with the electrophilic silicon center of this compound, forming a Si-N bond.
-
Reaction with Thiol Groups (-SH): The sulfhydryl groups of cysteine residues are highly reactive nucleophiles and are likely to react with this compound.
Given its multiple reactive sites, this compound is expected to be a non-specific, or poorly specific, cross-linking agent in a biological environment, potentially reacting with numerous functional groups.
Comparison with Standard Bioconjugation Chemistries
The cross-reactivity of this compound is best understood in the context of established bioconjugation methods that offer varying degrees of specificity. The following table summarizes the key characteristics of this compound in comparison to N-hydroxysuccinimide (NHS) esters, maleimides, and carbodiimides (e.g., EDC).
| Feature | This compound (Hypothesized) | NHS Esters | Maleimides | Carbodiimides (EDC) |
| Primary Target | -OH, -NH₂, -SH, and potentially others | Primary amines (-NH₂) | Thiols (-SH) | Carboxylic acids (-COOH) for activation and subsequent reaction with amines (-NH₂) |
| Bond Formed | Si-O, Si-N, Si-S | Stable amide bond | Stable thioether bond | Amide bond (zero-length crosslinker) |
| Specificity | Low | Moderate to High | High | Moderate |
| Optimal pH | Unknown (likely broad) | 7.2 - 8.5 | 6.5 - 7.5 | 4.5 - 7.5 |
| Primary Side Reaction | Hydrolysis, reactions with multiple functional groups | Hydrolysis of the ester | Hydrolysis of the maleimide, reaction with amines at pH > 7.5 | Hydrolysis of activated carboxyl group, side reactions |
| Key Advantage | - | Robust and well-established chemistry for amine coupling. | Highly specific for cysteines, allowing for site-specific conjugation. | Enables conjugation of carboxyl-containing molecules. |
| Key Disadvantage | Highly reactive and likely non-specific, lack of experimental data. | Can react with multiple lysine residues, leading to a heterogeneous product. | Requires a free thiol, which may not be available or may be involved in disulfide bonds. | Can lead to polymerization and other side reactions if not carefully controlled. |
Experimental Protocols
As no specific cross-reactivity studies for this compound exist, a general workflow for assessing the cross-reactivity of a novel compound is provided below.
General Protocol for Assessing Cross-Reactivity of a Novel Agent (e.g., this compound) with a Protein:
-
Protein Preparation:
-
Prepare a stock solution of a model protein (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Conjugation Reaction:
-
Set up a series of reactions with varying molar ratios of the novel agent to the protein.
-
Include a negative control (protein only) and a positive control (protein with a known cross-linker).
-
Incubate the reactions at a controlled temperature for a defined period.
-
-
Removal of Excess Reagent:
-
Remove unreacted cross-linking agent using dialysis, desalting columns, or size-exclusion chromatography.
-
-
Analysis of Conjugation:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to observe any shifts in molecular weight, which would indicate conjugation or cross-linking.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the mass of the modified protein to quantify the number of conjugated molecules.
-
HPLC/UPLC: Separate the reaction mixture to identify and quantify the modified protein and any byproducts.
-
-
Assessment of Cross-Reactivity:
-
Peptide Mapping: Digest the modified protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residues that have been modified. This will reveal the specificity of the reaction.
-
Visualizations
Logical Relationship of Cross-Reactivity Assessment
Caption: Workflow for assessing the cross-reactivity of a novel chemical agent.
Potential Signaling Pathway of Non-Specific Protein Modification
Caption: Potential consequences of non-specific protein modification by a highly reactive agent.
A Comparative Computational Analysis of Triiodosilane and Other Halosilanes
For researchers, scientists, and professionals in drug development, a detailed understanding of the physicochemical properties of reagents is paramount. This guide provides a computational comparison of triiodosilane (SiHI₃) with other key halosilanes: trifluorosilane (B87118) (SiHF₃), trichlorosilane (B8805176) (SiHCl₃), and tribromosilane (B1609357) (SiHBr₃). The data presented herein, derived from computational chemistry studies, offers insights into their structural, electronic, and vibrational properties.
This comparative analysis relies on data obtained from various computational studies. While efforts have been made to present data from consistent theoretical levels, it is important to note that the values are compiled from different sources, which may employ varied computational methodologies.
Structural and Electronic Properties
The structural parameters and electronic properties of the trihalosilane series (SiHX₃, where X = F, Cl, Br, I) exhibit clear trends that correlate with the electronegativity and size of the halogen substituent. As the halogen atom changes from fluorine to iodine, the Si-X bond length increases, and the H-Si-X bond angle generally decreases. These trends are accompanied by changes in the electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).
| Property | SiHF₃ | SiHCl₃ | SiHBr₃ | SiHI₃ |
| Si-H Bond Length (Å) | 1.449 | 1.464 | 1.481 | ~1.55 (estimated) |
| Si-X Bond Length (Å) | 1.555[1] | 2.021 | 2.210[2] | ~2.44 (estimated) |
| H-Si-X Bond Angle (°) | ~110[1] | 109.5 | 107.9[2] | Not Available |
| X-Si-X Bond Angle (°) | 110[1] | 109.4 | Not Available | Not Available |
| Dipole Moment (Debye) | 1.26[1] | 0.86 | Not Available | 1.14[3] |
| Total Energy (Hartree) | Not Available | Not Available | Not Available | -10.65[3] |
| HOMO Energy (eV) | Not Available | Not Available | Not Available | -9.82[3] |
| LUMO Energy (eV) | Not Available | Not Available | Not Available | -3.05[3] |
| Energy Gap (eV) | Not Available | Not Available | Not Available | 6.77[3] |
| Ionization Potential (eV) | Not Available | Not Available | Not Available | 9.82[3] |
| Electron Affinity (eV) | Not Available | Not Available | Not Available | 3.05[3] |
Note: Data for SiHI₃ is based on semi-empirical MNDO-PM3 calculations and may not be directly comparable to data for other halosilanes derived from different methods. Experimental values are included where available and specified.
Vibrational Frequencies
The vibrational frequencies of the trihalosilanes are characteristic of their molecular structure and the masses of their constituent atoms. The Si-H stretching frequency is a prominent feature in the infrared spectra of these compounds. The frequencies associated with the silicon-halogen bonds and the various bending modes provide a detailed fingerprint for each molecule.
| Vibrational Mode | SiHF₃ (cm⁻¹) | SiHCl₃ (cm⁻¹) | SiHBr₃ (cm⁻¹) | SiHI₃ (cm⁻¹) |
| Si-H Stretch | Not Available | 2261 | 2200[2] | 1815[3] |
| Si-X Stretch (Sym) | Not Available | 499 | 930[2] | 63-1815 (range)[3] |
| Si-X Stretch (Asym) | Not Available | Not Available | Not Available | 63-1815 (range)[3] |
| SiH Bend | Not Available | 811 | 2196[2] | 63-1815 (range)[3] |
| SiX₃ Deform (Sym) | Not Available | 254 | 430[2] | 63-1815 (range)[3] |
| SiX₃ Deform (Asym) | Not Available | 600 | 950[2] | 63-1815 (range)[3] |
| SiX₃ Rock | Not Available | 176 | 633[2] | 63-1815 (range)[3] |
Note: The vibrational frequency data is compiled from various sources and may not be directly comparable due to different experimental or computational conditions. The data for SiHI₃ represents a range of calculated modes.
Experimental and Computational Protocols
The data presented in this guide is a compilation from multiple computational chemistry studies and experimental databases. The computational data for this compound was primarily obtained using the semi-empirical MNDO-PM3 method.[3] For other halosilanes, data is sourced from the Computational Chemistry Comparison and Benchmark Database (CCCBDB) and may be based on a variety of ab initio and Density Functional Theory (DFT) methods, such as B3LYP with basis sets like 6-311++G(d,p).[4][5]
General Computational Protocol (DFT Example):
-
Geometry Optimization: The molecular structure of each halosilane is optimized to find its lowest energy conformation. This is typically performed using a DFT functional (e.g., B3LYP) and a sufficiently large basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic distribution.
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations provide the harmonic vibrational frequencies.
-
Property Calculations: Single-point energy calculations are then carried out on the optimized geometries to determine various electronic properties, including HOMO and LUMO energies, dipole moment, and Mulliken population analysis.
Logical Workflow: Synthesis of Hydrosilanes from Halosilanes
A common and important reaction of halosilanes is their conversion to hydrosilanes. This process is fundamental in silicon chemistry for the production of various silicon-containing compounds. The general workflow for this synthesis can be visualized as a logical progression from starting materials to the final product.
Caption: General reaction pathway for the synthesis of hydrosilanes from trihalosilanes.
This guide provides a foundational comparison of the computational properties of this compound and its lighter halogen counterparts. For specific applications, it is recommended to consult detailed computational studies that utilize a consistent theoretical framework for all molecules of interest.
References
- 1. Trifluorosilane - Wikipedia [en.wikipedia.org]
- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-Step Generation of Reactive Superhydrophobic Surfaces via SiHCl3-Based Silicone Nanofilaments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Triiodosilane for Advanced Research Applications
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key reagents is paramount. Triiodosilane (SiHI₃), a valuable precursor in silicon-based chemistry and materials science, can be synthesized through several distinct methodologies. This guide provides a comprehensive comparison of the primary synthesis routes, supported by available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This document outlines three principal methods for the synthesis of this compound: the halide exchange reaction of trichlorosilane (B8805176) with lithium iodide, the gas-phase reaction of silane (B1218182) with iodine, and the reaction of silane with hydrogen iodide catalyzed by aluminum iodide. Each method is presented with a summary of its advantages and disadvantages, a structured table of quantitative data, detailed experimental protocols, and a visual representation of the workflow.
Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst/Promoter | Solvent | Reaction Time | Yield | Purity | Key Advantages | Key Disadvantages |
| 1. Halide Exchange | Trichlorosilane (SiHCl₃), Lithium Iodide (LiI) | Tertiary Amine | Dichloromethane (DCM) or Hexane | 78 hours (DCM), 192 hours (Hexane)[1] | High (not specified)[1][2][3] | High (not specified)[1][2][3] | Potentially high yield and purity.[1][2][3] | Long reaction times.[1] Requires catalyst. |
| 2. Gas-Phase Reaction | Silane (SiH₄), Iodine (I₂) | None | Gas Phase | Not Specified | Forms a mixture of iodosilanes | Mixture | Direct reaction of readily available precursors. | Produces a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃), requiring separation. |
| 3. Catalytic Iodination | Silane (SiH₄), Hydrogen Iodide (HI) | Aluminum Iodide (AlI₃) | Not Specified | Not Specified | Forms a mixture of iodosilanes | Mixture | Established historical method. | Produces a mixture of iodosilanes (SiH₃I, SiH₂I₂, SiHI₃, SiI₄), requiring extensive purification.[2][4][5] |
Experimental Protocols
Method 1: Halide Exchange Synthesis of this compound
This method relies on the substitution of chloride ions in trichlorosilane with iodide ions from lithium iodide, facilitated by a tertiary amine catalyst. The choice of solvent significantly impacts the reaction time.[1]
Experimental Protocol:
-
Materials: Trichlorosilane (SiHCl₃), powdered Lithium Iodide (LiI), a tertiary amine catalyst (e.g., triethylamine), and an anhydrous polar aprotic solvent (e.g., Dichloromethane - DCM) or a non-polar solvent (e.g., hexane).
-
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with powdered lithium iodide and the chosen solvent.
-
Add the tertiary amine catalyst to the suspension.
-
Slowly add trichlorosilane to the stirred mixture at a controlled temperature.
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion (approximately 78 hours in DCM or 192 hours in hexane), the solid lithium chloride byproduct is removed by filtration.[1]
-
The this compound product is isolated from the filtrate by distillation under reduced pressure.
-
-
Purity Analysis: The purity of the final product can be determined by GC-MS and NMR spectroscopy.
Method 2: Gas-Phase Synthesis of this compound
This direct reaction involves the gas-phase interaction of silane and iodine. It is a straightforward approach but results in a mixture of iodosilanes.
Experimental Protocol:
-
Materials: Silane gas (SiH₄) and solid Iodine (I₂).
-
Procedure:
-
Set up a gas-phase reaction tube capable of being heated.
-
Sublime solid iodine and introduce it into the reaction tube along with a controlled flow of silane gas.
-
Heat the reaction tube to a temperature sufficient to initiate the reaction.
-
The product mixture, consisting of various iodosilanes (SiH₃I, SiH₂I₂, SiHI₃), is collected by condensation in a cold trap.
-
This compound must be separated from the other iodosilanes by fractional distillation.
-
-
Purity Analysis: The composition of the product mixture and the purity of the isolated this compound can be determined by GC and NMR spectroscopy.
Method 3: Catalytic Iodination Synthesis of this compound
This historical method, reported by Emeleus and Maddock, utilizes aluminum iodide to catalyze the reaction between silane and hydrogen iodide.[4][5] Similar to the gas-phase method, it produces a mixture of iodosilanes.
Experimental Protocol:
-
Materials: Silane gas (SiH₄), Hydrogen Iodide gas (HI), and Aluminum Iodide (AlI₃) as a catalyst.
-
Procedure:
-
Place the aluminum iodide catalyst in a suitable reaction vessel.
-
Introduce a mixture of silane and hydrogen iodide gas into the reaction vessel.
-
The reaction proceeds to form a mixture of iodosilanes, including iodosilane (B88989) (SiH₃I), diiodosilane (B1630498) (SiH₂I₂), this compound (SiHI₃), and tetraiodosilane (SiI₄).[2][4][5]
-
The products are collected by condensation.
-
This compound is then separated from the mixture by fractional distillation.
-
-
Purity Analysis: The composition of the product mixture and the purity of the isolated this compound fraction are determined using analytical techniques such as GC and NMR.
Visualization of Synthesis Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps in each synthesis method.
References
- 1. CN113195506A - Preparation of this compound - Google Patents [patents.google.com]
- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 3. US20200181178A1 - Preparation of triiodosilanes - Google Patents [patents.google.com]
- 4. US20160264426A1 - Synthesis methods for halosilanes - Google Patents [patents.google.com]
- 5. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Safe Disposal of Triiodosilane: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the meticulous management and disposal of reactive chemical reagents are of paramount importance to ensure both laboratory safety and environmental stewardship. Triiodosilane (SiHI₃), a highly reactive and hazardous compound, demands a comprehensive understanding of its properties for safe handling and disposal. This guide provides essential, step-by-step procedural information for the proper disposal of laboratory-scale quantities of this compound, fostering a culture of safety and operational excellence.
Immediate Safety and Hazard Information
This compound is a flammable liquid that reacts violently with water, releasing flammable gases that can ignite spontaneously.[1] It is also corrosive and can cause severe skin burns and eye damage.[1] Due to its reactivity, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves (consider using a double layer), and a flame-retardant lab coat. An inert atmosphere, typically nitrogen or argon, is crucial to prevent unintended reactions with atmospheric moisture.
Quantitative Data for Safe Handling
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe management. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | HI₃Si | PubChem[1] |
| Molecular Weight | 409.8 g/mol | PubChem[1] |
| CAS Number | 13465-72-0 | PubChem[1] |
| Hazard Statements | H226, H260, H314 | PubChem[1] |
Hazard Statement Key:
-
H226: Flammable liquid and vapor.
-
H260: In contact with water releases flammable gases which may ignite spontaneously.
-
H314: Causes severe skin burns and eye damage.
Step-by-Step Disposal Protocol: Controlled Quenching
The recommended procedure for the disposal of this compound is through a controlled quenching process. This method involves the slow addition of a quenching agent to a diluted solution of this compound under an inert atmosphere to manage the exothermic reaction and the evolution of flammable gases.
Materials Required:
-
Schlenk flask or a three-necked round-bottom flask of appropriate size
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Stirring plate and a magnetic stir bar
-
Addition funnel
-
Anhydrous, non-reactive solvent (e.g., hexane (B92381) or toluene)
-
Quenching agents: Isopropanol (B130326), followed by Ethanol (B145695), and then Water
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Appropriate waste containers
Experimental Procedure:
-
Inert Atmosphere Setup: Assemble the flask with a stir bar, an addition funnel, and an inert gas inlet/outlet connected to a bubbler. Purge the entire apparatus with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.
-
Dilution: In the inerted flask, dilute the this compound with an anhydrous, non-reactive solvent such as hexane or toluene. A dilution of at least 10:1 (solvent to this compound) is recommended to help dissipate the heat of reaction.
-
Initial Quenching with Isopropanol: Cool the diluted this compound solution in an ice bath. Slowly add isopropanol dropwise from the addition funnel while vigorously stirring the solution. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
-
Secondary Quenching with Ethanol: Once the addition of isopropanol is complete and the reaction has subsided (i.e., gas evolution has significantly decreased), slowly add ethanol in a similar dropwise manner.
-
Final Quenching with Water: After the reaction with ethanol is complete, slowly add water dropwise. This final step will hydrolyze any remaining reactive species.
-
Neutralization: Once the quenching is complete and the solution has returned to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts. Check the pH of the aqueous layer to ensure it is near neutral (pH 6-8).
-
Waste Segregation and Disposal: Separate the organic and aqueous layers. The organic layer should be placed in a container for non-halogenated organic waste. The aqueous layer, after neutralization, should be disposed of in the appropriate aqueous waste container. All waste must be disposed of according to institutional and local environmental regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Triiodosilane
For researchers, scientists, and drug development professionals, the safe handling of reactive chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Triiodosilane (SiHI₃), a flammable, corrosive, and water-reactive compound. Adherence to these procedures is critical to ensure personal safety and prevent laboratory incidents.
Hazard Summary
This compound presents multiple significant hazards:
-
Flammable: It is a flammable liquid and vapor.[1] In contact with water, it releases flammable gases that may ignite spontaneously.[1]
-
Corrosive: It causes severe skin burns and eye damage.[1][2]
-
Water-Reactive: It reacts violently with water, which can produce flammable gases.[1][2]
-
Health Hazards: It may be harmful if swallowed or inhaled.[2][3] Inhalation can cause irritation to the respiratory tract.[3][4]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][3] Contact lenses should not be worn.[3] |
| Hand Protection | Neoprene or nitrile rubber gloves.[3] | Provides a barrier against skin contact which can cause severe burns.[1][3] |
| Body Protection | Flame-retardant and chemical-resistant lab coat. Wear suitable protective clothing.[3] | Protects against skin contact and in the event of a fire. |
| Respiratory Protection | A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator should be used where inhalation exposure may occur.[3] | Protects against inhalation of irritating and harmful vapors.[3][4] |
Experimental Protocol: Standard Operating Procedure for Handling this compound
This protocol outlines the essential steps for safely using this compound in a laboratory setting.
1. Preparation:
- Ensure that an emergency eye wash fountain and safety shower are readily available in the immediate vicinity of the work area.[3][4]
- Work must be conducted in a certified chemical fume hood with good ventilation to prevent the accumulation of vapors.[4][5]
- The work area must be free of ignition sources such as open flames, hot surfaces, and sparking equipment.[4][5] Use only non-sparking tools.[3][5]
- Handle and store this compound under an inert gas atmosphere, such as argon or nitrogen, and protect from moisture.[6]
- Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]
2. Handling and Use:
- Wear all required personal protective equipment as specified in the table above.
- Avoid all eye and skin contact and do not breathe the vapor and mist.[3][4]
- Do not allow this compound to come into contact with water.[6]
- Keep the container tightly closed when not in use.
3. Storage:
- Store in a cool, well-ventilated place, away from heat sources.[3][4]
- Store in a locked-up area.[3][4]
- Incompatible materials to avoid during storage include acids, alcohols, oxidizing agents, and water/moisture.[3][4]
4. Disposal:
- This compound and its container must be disposed of as hazardous waste.[2]
- All waste must be handled in accordance with local, state, and federal regulations.[2]
- Do not dispose of it in sewers or public waters.[7]
- Contaminated materials should be collected in a suitable, closed container for disposal.[5]
Emergency Procedures
Spill Response:
-
Evacuate: Evacuate all non-essential personnel from the spill area.[7]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material to soak up the spill. Do not use water.[5]
-
Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[5]
-
Decontaminate: Decontaminate the spill area as per established laboratory procedures for reactive chemicals.
First Aid:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures and emergency spill response for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
